3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-phenylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c16-12-8-6-11(7-9-12)15-14(17)10-19(18-15)13-4-2-1-3-5-13/h1-10H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANRKJGDDNBSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine Scaffold: Synthesis, Biological Significance, and Therapeutic Potential
Executive Summary
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] This guide focuses on a specific, highly functionalized derivative, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine, and its closely related analogues. The strategic placement of a 4-fluorophenyl group at the 3-position, a phenyl group at the N1 position, and a reactive amine at the 4-position creates a molecule with significant potential for targeted therapeutic intervention. This document provides a comprehensive overview of the synthetic routes to this scaffold, delves into its primary mechanism of action as a kinase inhibitor, explores its diverse therapeutic applications in oncology, inflammation, and neurodegenerative disease, and provides detailed experimental protocols for its synthesis and biological validation.
Introduction: The Phenylpyrazole Core in Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them ideal for interacting with biological targets.[2] The N-unsubstituted pyrazole ring exhibits amphoteric properties, allowing for versatile chemical modifications.[2]
The 1,3-diaryl-1H-pyrazole framework, as seen in the topic compound, is particularly significant. This arrangement provides a rigid, three-dimensional structure that can be precisely decorated with functional groups to optimize binding affinity and selectivity for specific protein targets. The inclusion of a fluorine atom, as in the 4-fluorophenyl moiety, is a common strategy in modern drug design to enhance metabolic stability and improve binding interactions through favorable electrostatic contacts.[3] The 4-amino group serves as a critical functional handle, allowing for the generation of extensive derivative libraries or acting as a key pharmacophoric feature for target engagement, often through hydrogen bonding within an enzyme's active site.[4]
Synthetic Strategies: Building the Core Scaffold
The synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine is most logically achieved through a multi-step sequence starting from commercially available materials. The cornerstone of this approach is the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of hydrazones to yield pyrazole-4-carbaldehydes.[5][6]
The general synthetic pathway proceeds as follows:
-
Hydrazone Formation: Condensation of 4-fluoroacetophenone with phenylhydrazine yields the corresponding acetophenone phenylhydrazone intermediate.
-
Vilsmeier-Haack Cyclization: The hydrazone is treated with the Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to effect a cyclization and formylation, producing the key intermediate, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[7][8]
-
Conversion to Amine: The aldehyde is then converted to the target primary amine. This can be accomplished through several standard organic transformations, most commonly reductive amination.
Quantitative Data on Related Pyrazole Kinase Inhibitors
| Compound Class | Target Kinase | IC50 Value | Reference |
| Pyrazolo[3,4-b]pyridine | TBK1 | 7.1 nM (BX795) | [9] |
| 5-Amino-1H-pyrazole | p38 MAP Kinase | N/A (Lead Compound) | [4] |
| Macrocyclic Pyrazole | ASK1 | 95 nM | [1] |
| Imidazopyrazine | TAK1 | Potent Inhibition | [10] |
| N,4-di(1H-pyrazol-4-yl)pyrimidine | CDK2 | 0.005 µM (Ki) | [11] |
| Quinazoline-Pyrazole | Aurora Kinase B | 0.316 nM | [12] |
Therapeutic Applications & Preclinical Evidence
The versatile nature of the phenylpyrazole scaffold has led to its investigation across multiple therapeutic areas.
-
Oncology: Derivatives of this scaffold have shown significant promise in cancer therapy. A series of 3-(4-fluorophenyl)-1H-pyrazole compounds were evaluated as androgen receptor antagonists for the treatment of prostate cancer, with several showing potent antiproliferative activity against LNCaP cells. [13]Their ability to inhibit key kinases like CDKs and Aurora kinases directly impacts the uncontrolled cell proliferation characteristic of cancer. [11][14]Furthermore, inhibiting TAK1 can sensitize tumor cells to apoptosis, offering a potential strategy for overcoming treatment resistance. [15]
-
Inflammatory Diseases: By potently inhibiting kinases like p38 and TAK1, these compounds can block the production of inflammatory mediators. [4][15]This makes them attractive candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. One highly selective p38 inhibitor based on a 5-amino-pyrazole scaffold, RO3201195, was advanced into Phase I clinical trials. [4]
-
Neurodegenerative Disorders: Chronic inflammation and oxidative stress are implicated in neurodegenerative diseases like Alzheimer's. A series of 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key targets in Alzheimer's therapy. [16]This multi-target approach could offer significant advantages over single-target agents.
-
Antibacterial Activity: Certain pyrazole derivatives have also demonstrated notable antibacterial properties. For instance, (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one showed good activity with a MIC value of 32 μg/mL. [17]
Experimental Protocols
To ensure scientific integrity, the following protocols are provided as self-validating systems for the synthesis and evaluation of the title compound scaffold.
Protocol 1: Synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from established Vilsmeier-Haack procedures for pyrazole synthesis. [6][7] A. Step 1: Synthesis of 4-fluoroacetophenone phenylhydrazone
-
To a solution of 4-fluoroacetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. The structure should be confirmed by ¹H NMR and Mass Spectrometry.
B. Step 2: Vilsmeier-Haack Cyclization
-
In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool dimethylformamide (DMF, 5.0 eq) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add the 4-fluoroacetophenone phenylhydrazone (1.0 eq) from Step 1 portion-wise to the reagent, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor progress by TLC.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.
-
The solid precipitate is collected by filtration, washed thoroughly with water, and dried.
-
Purify the crude product by recrystallization from ethanol or column chromatography to yield 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [8]Confirm structure and purity via NMR, IR, and MS analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method to assess the inhibitory activity of a compound against a target kinase.
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer appropriate for the target enzyme (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in 100% DMSO. Then, dilute these solutions into the reaction buffer.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the diluted compound solutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Enzyme and Substrate Addition: Add the target kinase and its specific peptide substrate to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a coupled ADP-detecting enzyme) at a concentration near its Km value.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction (e.g., by adding EDTA or a stop buffer). Detect the signal, which corresponds to substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence/luminescence assays (e.g., ADP-Glo™), read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine scaffold represents a highly versatile and potent platform for the development of targeted therapeutics. Its well-defined synthetic pathway and established role as a kinase inhibitor make it an attractive starting point for drug discovery programs. The preclinical evidence supporting its utility in oncology, inflammation, and neurodegeneration is compelling.
Future research should focus on several key areas:
-
Selectivity Profiling: Comprehensive screening against a broad panel of kinases is essential to understand the selectivity profile of new derivatives and to minimize off-target effects.
-
Structure-Activity Relationship (SAR) Expansion: The 4-amino group provides a perfect anchor point for combinatorial chemistry to build libraries of amides, sulfonamides, and ureas, exploring the chemical space to optimize potency and selectivity for desired targets.
-
Pharmacokinetic Optimization: Further modifications to the core structure can be made to improve drug-like properties, including solubility, oral bioavailability, and metabolic stability, to generate viable clinical candidates. [4] By leveraging the foundational knowledge of this powerful scaffold, researchers are well-positioned to develop the next generation of targeted therapies for some of the most challenging human diseases.
References
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Li, J., et al. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-cancer Drugs. Available at: [Link]
-
Goldstein, D.M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Gamal, M.I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Liu, Y., et al. (2019). Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Tripathi, A., et al. (2015). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
-
van den Hurk, E., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Marinescu, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available at: [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. Available at: [Link]
-
Marinescu, M., & Zalaru, C.M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, MedDocs Publishers. Available at: [Link]
-
Shetty, M.M., et al. (2025). Synthesis and pharmacological activities of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Fidan, A.N., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]
-
Alam, M.R., & Kumar, S. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Chaikuad, A., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available at: [Link]
-
Devi, N., et al. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)-1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. Neuroquantology. Available at: [Link]
-
Astuti, W., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. Available at: [Link]
-
Shetty, M.M., et al. (2012). Synthesis and Pharmacological Activities of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Knapp, S., et al. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C16H11FN2O | CID 700989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meddocsonline.org [meddocsonline.org]
A Technical Guide to the Spectroscopic Characterization of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine
Introduction
In the landscape of modern drug discovery and development, pyrazole derivatives stand out as a critical class of heterocyclic compounds, renowned for their wide spectrum of biological activities.[1][2][3] Their structural elucidation is a cornerstone of medicinal chemistry, ensuring the identity, purity, and functionality of these promising therapeutic agents. This guide provides an in-depth technical overview of the spectroscopic techniques essential for the characterization of a specific pyrazole derivative: 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data, offering insights into the causality behind experimental choices and the interpretation of spectral data. The methodologies described herein are designed to be self-validating, ensuring the scientific integrity of the structural analysis.
Molecular Structure
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.
Caption: Molecular structure of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton environments.
Experimental Protocol for NMR Spectroscopy
A standard approach for acquiring NMR spectra of pyrazole derivatives involves the following steps:[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those of the amine group.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR).[4] Standard pulse sequences are typically sufficient for ¹H and ¹³C{¹H} NMR. For more detailed structural assignments, 2D NMR experiments like COSY, HSQC, and HMBC can be employed.
¹H NMR Spectral Data (Predicted)
The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyrazole C5-H | ~8.0 - 8.5 | Singlet | - | The exact chemical shift can be influenced by the substituents on the ring. |
| Amine (NH₂) | ~3.5 - 5.0 | Broad Singlet | - | This signal is exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration. |
| Phenyl (N1) H-2,6 | ~7.6 - 7.8 | Multiplet | - | Protons ortho to the pyrazole ring. |
| Phenyl (N1) H-3,4,5 | ~7.2 - 7.5 | Multiplet | - | Protons meta and para to the pyrazole ring. |
| 4-Fluorophenyl (C3) H-2',6' | ~7.5 - 7.7 | Multiplet | ~8-9 (H-F coupling may also be observed) | Protons ortho to the pyrazole ring, showing coupling to both adjacent protons and the fluorine atom. |
| 4-Fluorophenyl (C3) H-3',5' | ~7.0 - 7.2 | Multiplet | ~8-9 | Protons meta to the pyrazole ring, showing coupling to adjacent protons. |
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR chemical shifts are summarized below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Pyrazole C3 | ~145 - 155 | Attached to the fluorophenyl group. |
| Pyrazole C4 | ~110 - 120 | Attached to the amine group. |
| Pyrazole C5 | ~135 - 145 | |
| Phenyl (N1) C1 | ~138 - 142 | Quaternary carbon attached to the pyrazole nitrogen. |
| Phenyl (N1) C2,6 | ~120 - 125 | |
| Phenyl (N1) C3,5 | ~128 - 130 | |
| Phenyl (N1) C4 | ~125 - 128 | |
| 4-Fluorophenyl (C3) C1' | ~125 - 130 (d) | Quaternary carbon attached to the pyrazole ring, may show a small C-F coupling. |
| 4-Fluorophenyl (C3) C2',6' | ~128 - 132 (d) | Shows C-F coupling. |
| 4-Fluorophenyl (C3) C3',5' | ~115 - 118 (d) | Shows a larger C-F coupling. |
| 4-Fluorophenyl (C3) C4' | ~160 - 165 (d) | Carbon directly attached to fluorine, shows a large ¹J(C-F) coupling. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum provides information about the vibrational modes of the bonds.
Experimental Protocol for IR Spectroscopy
A common and effective method for obtaining the IR spectrum of a solid sample is as follows:[1]
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3300 - 3500 | Medium | A doublet is expected for a primary amine. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | |
| C=N Stretch (Pyrazole) | 1580 - 1620 | Medium to Strong | Characteristic of the pyrazole ring.[3] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Multiple bands are expected. |
| C-N Stretch | 1250 - 1350 | Medium to Strong | |
| C-F Stretch | 1100 - 1250 | Strong | A strong, characteristic band for the C-F bond.[5] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation and confirmation.
Experimental Protocol for Mass Spectrometry
A general procedure for the mass spectrometric analysis of a pyrazole derivative is as follows:[1]
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI).
-
Ionization: ESI is a soft ionization technique that is well-suited for polar molecules like the target compound, often resulting in a prominent protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum Data
-
Molecular Formula: C₁₅H₁₃FN₄
-
Molecular Weight: 268.29 g/mol
-
Predicted Molecular Ion Peak ([M+H]⁺): m/z 269.12
Plausible Fragmentation Pathway
Caption: A plausible fragmentation pathway for 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine in ESI-MS.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, employing NMR, IR, and Mass Spectrometry, provides a robust framework for the structural confirmation of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine. The predicted data, grounded in the established principles of spectroscopy and supported by literature on analogous compounds, offers a reliable reference for researchers in the field. Adherence to the described protocols and a thorough understanding of the spectral interpretations are paramount for ensuring the scientific rigor required in drug discovery and development.
References
- An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing).
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
- Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press.
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - MDPI.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI.
- Supplementary Information - The Royal Society of Chemistry.
- Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl) - SciSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. connectjournals.com [connectjournals.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Step-by-Step Guide to the Synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine, a molecule of significant interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the construction of the pyrazole core via a Knorr-type condensation, followed by regioselective formylation using the Vilsmeier-Haack reaction, and culminating in the conversion of the resulting aldehyde to the target primary amine. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a protocol, but also the underlying chemical principles and practical insights for a successful synthesis.
Introduction
The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds.[1][2] Aminopyrazoles, in particular, have garnered substantial attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The strategic placement of an amino group on the pyrazole ring provides a crucial handle for further functionalization, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.[6] The target molecule, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine, incorporates a synthetically versatile amine functionality and a fluorine-substituted phenyl ring, a common feature in modern pharmaceuticals known to enhance metabolic stability and binding affinity. This guide offers a robust and reproducible pathway to this valuable building block.
Overall Synthetic Scheme
The synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine is achieved through a three-step sequence as illustrated below. The process begins with the synthesis of the pyrazole core, followed by the introduction of a formyl group, and finally, the conversion of the aldehyde to the desired amine.
Caption: Overall synthetic workflow for 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine.
Materials and Reagents
| Reagent | Purity | Supplier |
| Ethyl 4-fluoro-benzoylacetate | ≥98% | Sigma-Aldrich |
| Phenylhydrazine | ≥97% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| Hydroxylamine hydrochloride | ≥99% | Sigma-Aldrich |
| Sodium acetate | ≥99% | Sigma-Aldrich |
| Zinc dust | ≥98% | Sigma-Aldrich |
| Ethanol, 200 proof | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Sodium bicarbonate, saturated solution | - | In-house prep. |
| Sodium sulfate, anhydrous | ACS Grade | Fisher Scientific |
Experimental Protocols
Step 1: Synthesis of 3-(4-fluorophenyl)-1-phenyl-5-methyl-1H-pyrazole
This initial step involves the construction of the pyrazole ring system via the Knorr pyrazole synthesis, a classic and efficient method for this purpose.[7][8] The reaction proceeds through the condensation of a 1,3-dicarbonyl compound, in this case, ethyl 4-fluoro-benzoylacetate, with a hydrazine derivative, phenylhydrazine.[9][10]
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-fluoro-benzoylacetate (1.0 eq) and phenylhydrazine (1.1 eq).
-
Add glacial acetic acid (5-10 volumes) as the solvent.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The disappearance of the starting materials will indicate the completion of the reaction.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into ice-cold water with stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure 3-(4-fluorophenyl)-1-phenyl-5-methyl-1H-pyrazole as a crystalline solid.
Step 2: Synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic rings.[11][12][13] In this step, the pyrazole synthesized in Step 1 is treated with the Vilsmeier reagent, prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the C4 position of the pyrazole ring.[14][15][16]
Protocol:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq) and cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. This in situ formation of the Vilsmeier reagent is exothermic.[12]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve the 3-(4-fluorophenyl)-1-phenyl-5-methyl-1H-pyrazole (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.
-
After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C for 8-12 hours.
-
Monitor the reaction by TLC (hexanes:ethyl acetate, 7:3).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[17]
Step 3: Synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine
The final step involves the conversion of the aldehyde functional group to a primary amine. This can be achieved through a two-step sequence involving the formation of an oxime followed by its reduction.[18] The Beckmann rearrangement is a related reaction of oximes, but it typically yields amides and is not the desired pathway here.[19][20][21][22]
Protocol:
Part A: Formation of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
-
In a round-bottom flask, dissolve the 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) from Step 2 in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
The oxime will precipitate. Collect the solid by filtration, wash with water, and dry.
Part B: Reduction of the Oxime to the Amine
-
In a round-bottom flask, suspend the dried oxime (1.0 eq) in glacial acetic acid.
-
Add zinc dust (5.0 eq) portion-wise with stirring. The reaction is exothermic, so control the rate of addition to maintain a moderate temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove excess zinc.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine.
Reaction Mechanisms
Knorr Pyrazole Synthesis
The Knorr synthesis proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7][8]
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde.[12]
Caption: Key steps in the Vilsmeier-Haack formylation of pyrazole.
Troubleshooting and Safety Precautions
-
Step 1: The reaction can be sluggish. Ensure adequate heating and reaction time. The product may require thorough washing to remove residual acetic acid.
-
Step 2: The Vilsmeier-Haack reaction is highly moisture-sensitive. Use anhydrous solvents and dried glassware. The addition of POCl₃ to DMF is highly exothermic and should be performed slowly at low temperatures. The work-up with ice should also be done cautiously.
-
Step 3: The reduction with zinc dust can be vigorous. Add the zinc in small portions to control the reaction rate. Ensure complete neutralization during work-up to facilitate product extraction.
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phenylhydrazine is toxic and should be handled with care. Phosphorus oxychloride is corrosive and reacts violently with water.
References
-
Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Google Patents. CS216930B2 - Method of preparation of the pyrazoles.
-
Quora. (2017, April 16). What is the mechanism of the synthesis of amines from aldehydes? Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Transforming Aldehydes to Amines: A Journey Through Chemistry. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
JOCPR. Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Retrieved from [Link]
-
Journal of the Chemical Society C. The Beckmann rearrangement of some pyrazolyl oximes. Retrieved from [Link]
-
Academia.edu. Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Retrieved from [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
MDPI. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from [Link]
-
Arkivoc. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
-
ResearchGate. (2023, April 11). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
MDPI. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. Retrieved from [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Wikipedia. Beckmann rearrangement. Retrieved from [Link]
-
ResearchGate. The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. Retrieved from [Link]
-
PubMed. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
-
Organic Reactions. The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Retrieved from [Link]
-
Master Organic Chemistry. Beckmann Rearrangement. Retrieved from [Link]
-
Meglumine catalyzed one-pot green synthesis of novel 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amines. Retrieved from [Link]
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Preprints.org. (2018, July 17). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. Retrieved from [Link]
-
KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
MDPI. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
PubChem. 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
PMC - NIH. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. Retrieved from [Link]
-
Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]
-
SciELO. 1H-pyrazoles Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H. Retrieved from [Link]
-
PMC. 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]
-
Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]
-
ACS Publications. (2023, June 13). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene | Organic Letters. Retrieved from [Link]
-
Beilstein Journals. (2023, August 2). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. jk-sci.com [jk-sci.com]
- 9. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity [academia.edu]
- 15. arkat-usa.org [arkat-usa.org]
- 16. asianpubs.org [asianpubs.org]
- 17. 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C16H11FN2O | CID 700989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 19. The Beckmann rearrangement of some pyrazolyl oximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 20. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 21. organicreactions.org [organicreactions.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
Application of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine in kinase assays
Application Note: High-Throughput Profiling & SAR Optimization of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine in Kinase Drug Discovery
Part 1: Introduction & Core Utility
3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine (referred to herein as FPPA-4 ) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical hinge-binding fragment and a synthetic intermediate for Type I and Type II kinase inhibitors targeting the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Cyclin-Dependent Kinase (CDK) families.
While FPPA-4 exhibits modest micromolar affinity as a standalone fragment, its primary application lies in Structure-Activity Relationship (SAR) elaboration . The C4-amino group acts as a versatile vector for derivatization (e.g., into ureas or amides) to access the hydrophobic "back pocket" of the kinase, dramatically increasing potency and selectivity.
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Validation of hinge-binding modes via biophysical assays (SPR/NMR).
-
Scaffold Elaboration: Use as a starting block for high-affinity p38
inhibitors (e.g., urea derivatives similar to Doramapimod). -
Negative Control: Use of the un-derivatized amine to distinguish specific hydrophobic pocket interactions from non-specific hinge binding.
Part 2: Mechanism of Action & Signaling Context[1]
FPPA-4 targets the ATP-binding pocket of serine/threonine kinases. The pyrazole nitrogen and the exocyclic amine (or its derivatives) form hydrogen bonds with the kinase "hinge" region (e.g., Met109 in p38
Target Pathway: p38 MAPK Signaling
The p38 pathway is a central regulator of inflammatory cytokine production (TNF-
Figure 1: The p38 MAPK signaling cascade showing the intervention point of FPPA-4 scaffold-based inhibitors.
Part 3: Experimental Protocols
Protocol A: Compound Preparation & Solubility
Rationale: Aminopyrazoles are hydrophobic.[1] Proper solubilization is critical to prevent micro-aggregation, which causes false positives in kinase assays (promiscuous inhibition).
-
Stock Preparation:
-
Weigh 10 mg of FPPA-4.
-
Dissolve in 100% anhydrous DMSO to reach a concentration of 10 mM .
-
Vortex for 60 seconds; sonicate for 5 minutes if visual particulates remain.
-
Storage: Aliquot into amber glass vials (avoid plastic due to potential leaching) and store at -20°C. Stable for 6 months.
-
-
Working Solution (Assay Ready):
-
Dilute stock to 100x the final assay concentration using assay buffer (containing <1% DMSO final).
-
Critical Step: Verify solubility by measuring Absorbance at 600nm (OD600). An OD > 0.05 indicates aggregation.
-
Protocol B: TR-FRET Kinase Binding Assay (LanthaScreen™)
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard fluorescence for fragments like FPPA-4 because it eliminates background interference from the compound's own autofluorescence (common in aromatic amines).
Reagents:
-
Kinase: Recombinant human p38
(10 nM final). -
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Tracer 199).
-
Antibody: Europium-labeled anti-GST antibody (binds to the GST-tag on the kinase).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Workflow:
-
Plate Setup: Use a white, low-volume 384-well plate.
-
Compound Addition: Add 5 µL of diluted FPPA-4 (10-point dose-response, starting at 100 µM).
-
Master Mix Addition: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 minutes at Room Temperature (RT).
-
Tracer Addition: Add 5 µL of Tracer 199.
-
Incubation: Incubate for 60 minutes at RT in the dark.
-
Detection: Read on a TR-FRET compatible plate reader (e.g., EnVision).
-
Excitation: 340 nm.
-
Emission 1 (Donor): 495 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Data Analysis:
Calculate the TR-FRET Ratio:
Protocol C: Surface Plasmon Resonance (SPR)
Rationale: As a fragment scaffold, FPPA-4 may have fast "on/off" rates that are missed in equilibrium assays. SPR provides real-time binding kinetics (
Instrument: Biacore 8K or T200. Chip: CM5 Sensor Chip (Carboxylated dextran).
-
Immobilization:
-
Immobilize p38
kinase via amine coupling to ~3000 RU (Response Units). -
Leave one flow cell blank as a reference surface.
-
-
Running Buffer:
-
HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20), 1% DMSO.
-
Note: DMSO concentration in running buffer must exactly match the sample buffer to avoid "bulk effect" jumps.
-
-
Injection Cycle:
-
Inject FPPA-4 at concentrations ranging from 1 µM to 200 µM.
-
Contact time: 60s; Dissociation time: 120s.
-
Flow rate: 30 µL/min.
-
-
Regeneration: Usually not required for fragments (fast dissociation). If needed, use 10 mM Glycine pH 9.5.
Part 4: Data Interpretation & SAR Strategy
The following table illustrates how FPPA-4 serves as a baseline for potency optimization.
| Compound ID | Structure Description | p38 | Binding Mode (Hypothesis) |
| FPPA-4 | Core Scaffold (Amine) | 12.5 | Hinge binder (Met109). Lacks deep pocket reach. |
| FPPA-Urea-1 | 4-amine derivatized to N-phenyl urea | 0.085 | Urea forms H-bonds with Glu71/Asp168 (DFG-out). |
| FPPA-Amide | 4-amine derivatized to Acetamide | 4.2 | Steric clash or insufficient H-bond network. |
| SB203580 | Imidazole Control | 0.050 | Standard reference. |
Troubleshooting Guide:
-
High Background/Noise: Often caused by FPPA-4 insolubility. Increase Brij-35 to 0.1% or verify DMSO tolerance of the kinase.
-
Flat Dose-Response: If IC50 > 100 µM, the fragment affinity is too low for the tracer concentration used. Lower the tracer concentration to near its
.
Part 5: Workflow Visualization
Figure 2: Integrated workflow for processing FPPA-4 from raw material to validated hit.
References
-
Dumas, J., et al. (2000). "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters. (Foundational work on phenyl-pyrazole scaffolds in kinase inhibition).
-
Goldstein, D. M., et al. (2006). "Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)..." Journal of Medicinal Chemistry. (Demonstrates the structural importance of the fluorophenyl-pyrazole motif in p38 selectivity).
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." (Standard protocol for TR-FRET kinase assays).
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. (Structural basis for derivatizing the amine/urea linker to access the DFG-out pocket).
Sources
Application Note & Protocol: A Comprehensive Guide to the Dissolution and Storage of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective dissolution and storage of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine. Pyrazole derivatives are a cornerstone in medicinal chemistry, serving as versatile precursors for a wide array of bioactive molecules, including potential anti-inflammatory and anticancer agents.[1][2] The integrity and reproducibility of experimental results are critically dependent on the proper handling, solubilization, and storage of this compound. This guide moves beyond simple instructions to explain the underlying physicochemical principles, offering robust, field-tested protocols and troubleshooting advice to ensure compound stability and maximize its utility in research and development settings.
Physicochemical Profile & Safety Imperatives
A foundational understanding of the compound's properties is paramount for its effective use. The structure of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine, featuring multiple aromatic rings, dictates its solubility and stability profile.
Compound Structure
Figure 1. Chemical Structure of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine.
Predicted Physicochemical Properties
Direct experimental data for this specific molecule is limited. The following table summarizes its identity and predicted properties based on its structure and data from analogous compounds.
| Property | Value / Prediction | Rationale & Commentary |
| Molecular Formula | C₁₅H₁₂FN₃ | - |
| Molecular Weight | 253.28 g/mol | [1][3] |
| CAS Number | 72411-53-1 | [3] |
| Appearance | Off-white to light cream or brown solid/powder. | [1][4] |
| Aqueous Solubility | Predicted to be very low at neutral pH. | The molecule is dominated by hydrophobic aromatic rings. A structurally related compound, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibits solubility of <0.3 µg/mL.[5] |
| Organic Solvent Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble to soluble in alcohols (Ethanol, Methanol). | This is a common characteristic of pyrazole derivatives with significant aromatic substitution.[6][7] |
| Predicted Basicity (pKa) | The 4-amino group is a weak base. | The amine group can be protonated in acidic conditions to form a more soluble salt, a key strategy for aqueous dissolution.[7][8] |
Critical Safety & Handling Protocols
Substituted pyrazole amines require careful handling. Safety Data Sheets (SDS) for analogous compounds indicate potential hazards.[9][10][11]
-
Engineering Controls: Always handle the solid powder and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[12][13]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[14]
-
Handling Solid: Avoid generating dust.[13] Use appropriate tools for weighing and transferring. In case of a spill, do not dry sweep. Carefully clean the area following established laboratory procedures for chemical spills.[13]
-
Disposal: Dispose of the compound and its containers in accordance with local, state, and federal regulations.
Solvent Selection & Systematic Solubility Assessment
The selection of an appropriate solvent is the most critical step for preparing viable stock solutions. The compound's hydrophobic nature and weakly basic amine group are the two primary factors governing this choice.
The Causality of Solvent Choice
The solubility of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine is dictated by two competing features:
-
Hydrophobicity: The presence of two phenyl rings and a fluorophenyl group creates a large, non-polar surface area, leading to poor solubility in aqueous media.
-
Basicity: The exocyclic amine at the C4 position of the pyrazole ring is a weak base.[15] In an acidic environment (pH < pKa), this amine group will become protonated, forming a cationic salt. This salt has significantly increased polarity and is therefore more soluble in aqueous solutions.[7]
This dual nature allows for two primary dissolution strategies: utilizing a potent organic solvent or manipulating pH in an aqueous system.
Recommended Solvents for Initial Screening
| Solvent Class | Recommended Solvent | Suitability & Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Primary recommendation. Excellent solvating power for a wide range of hydrophobic compounds. Biologically compatible for in vitro assays at low final concentrations (<0.5%). |
| Dimethylformamide (DMF) | A strong alternative to DMSO. Note: Higher toxicity and lower compatibility with some biological assays. | |
| Polar Protic | Ethanol (100% or 200 Proof) | Moderate solubility is expected. May require gentle heating or sonication. Useful when DMSO is not permissible. |
| Methanol | Similar to ethanol, generally a good solvent for many pyrazole derivatives.[6] | |
| Aqueous Buffer | Acidified Buffers (e.g., pH 2-4) | Viable if an organic solvent is unacceptable. Dissolution is achieved by salt formation.[8] Caution is required as the compound may precipitate if the solution is neutralized. |
Protocol: Small-Scale Solubility Determination
Before committing a large quantity of the compound, it is imperative to perform a small-scale test to confirm solubility in the chosen solvent system.
-
Preparation: Accurately weigh approximately 1-2 mg of the compound into a small, clear glass vial.
-
Initial Solvent Addition: Add a calculated volume of the selected solvent (e.g., DMSO) to achieve a high target concentration (e.g., 50-100 mM).
-
Vortexing: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a dark background. Look for any undissolved particulates.
-
Assisted Dissolution (If Necessary): If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but caution is advised to prevent thermal degradation.
-
Dilution & Observation: If the compound dissolves fully, perform a serial dilution with the same solvent to determine the maximum practical stock concentration. If it does not dissolve, add solvent incrementally to find the concentration at which full dissolution occurs.
Protocols for Stock Solution Preparation
The following protocols provide step-by-step instructions for preparing both organic and aqueous stock solutions.
Workflow for Selecting a Dissolution Protocol
This diagram outlines the decision-making process for choosing the appropriate protocol based on experimental requirements.
Caption: Decision workflow for selecting the appropriate dissolution protocol.
Protocol: Preparation of Organic Stock Solution (e.g., 50 mM in DMSO)
-
Calculation: Determine the mass of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine required. For 1 mL of a 50 mM stock solution (MW = 253.28 g/mol ): Mass = 0.050 mol/L * 0.001 L * 253.28 g/mol = 0.01266 g = 12.66 mg
-
Weighing: Accurately weigh the calculated mass of the solid compound into an appropriate-sized amber glass vial or a microcentrifuge tube wrapped in aluminum foil.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume (e.g., 1 mL) of high-purity, anhydrous DMSO.
-
Dissolution: Cap the vial securely and vortex until the solid is fully dissolved. If needed, use a sonicator bath for 5-10 minutes.
-
Verification: Visually confirm that no solid particles remain. The solution should be clear.
-
Storage: Store the stock solution as recommended in Section 4.0.
Protocol: Preparation of Aqueous Stock Solution (pH-Dependent)
This protocol leverages the basicity of the amine group to achieve dissolution.
-
Weighing: Accurately weigh the desired mass of the compound into a glass vial.
-
Slurry Formation: Add a portion (e.g., 80%) of the final desired volume of purified water (e.g., 800 µL for a final volume of 1 mL). The compound will not dissolve and will form a slurry.
-
Acidification: While vortexing or stirring continuously, add 1M HCl dropwise (e.g., 1-2 µL at a time).
-
Observation: Continue adding acid slowly and pause after each addition to allow time for dissolution. The solid should begin to dissolve as the pH drops and the amine group is protonated.
-
Endpoint: Stop adding acid as soon as the solution becomes completely clear.
-
Final Volume & pH Check: Add purified water to reach the final desired volume. If the application is sensitive to pH, measure the final pH of the stock solution.
-
Caution: Be aware that diluting this acidic stock solution into a neutral buffer (e.g., PBS pH 7.4) may cause the compound to precipitate out of solution if the final concentration exceeds its solubility limit at that neutral pH.
Long-Term Storage & Stability Management
Proper storage is crucial to prevent degradation and ensure the compound's activity is maintained over time. The primary risks to pyrazole derivatives are oxidation, photodegradation, and, to a lesser extent, hydrolysis.[7][16]
Logic for Determining Storage Conditions
Caption: Flowchart for determining optimal storage conditions.
Recommended Storage Conditions
| Form | Temperature | Container | Atmosphere | Duration | Rationale |
| Solid | -20°C | Tightly sealed amber glass vial | Inert gas (Argon/Nitrogen) overlay is ideal; use of a desiccant is essential.[16] | Years | Minimizes oxidation and photodegradation. Prevents moisture uptake.[16] |
| Solution in DMSO | -20°C or -80°C | Tightly sealed amber vials or cryovials | Standard air | Months to >1 Year | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound. |
| Aqueous Solution | -20°C | Tightly sealed cryovials | Standard air | Weeks to Months | Aqueous solutions are generally less stable. Prone to potential hydrolysis over long periods and precipitation upon thawing. Use as fresh as possible. |
Protocol: Quality Control for Stored Solutions
To ensure the integrity of a stock solution after prolonged storage, a simple quality control check is recommended.
-
Thaw: Thaw a single aliquot of the stock solution completely and vortex gently.
-
Visual Inspection: Check for any signs of precipitation or color change. A yellow or brown discoloration may indicate oxidation.[16]
-
TLC Analysis (Optional): Spot the stored sample alongside a freshly prepared solution (if available) on a TLC plate. Develop the plate in an appropriate solvent system. The appearance of new spots in the stored sample lane indicates degradation.[16]
-
LC-MS/HPLC Analysis (Recommended): For quantitative assessment, analyze the stored solution by LC-MS or HPLC. Compare the peak area and purity profile to the initial analysis or a freshly prepared standard.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in organic solvent. | Concentration is above the solubility limit. Insufficient mixing. | Add more solvent to decrease the concentration. Use a combination of vortexing and sonication for an extended period (15-30 min).[6] |
| Precipitate forms when aqueous stock is diluted into neutral buffer. | The neutral pH of the buffer deprotonates the amine, causing the less soluble free base to crash out of solution. | Decrease the final concentration of the compound. Add a small amount of organic co-solvent (e.g., DMSO) to the final buffer if the experiment allows. Lower the pH of the final working buffer slightly. |
| Solution turns yellow or brown over time. | Oxidation of the amine group.[16] | Discard the solution. Prepare fresh stock. For prevention, overlay stock solutions with an inert gas (argon/nitrogen) before sealing and freezing. Ensure storage is protected from light.[16] |
| Inconsistent results from older stock solutions. | Compound degradation or tautomerization in solution.[16] | Discard the old stock solution and prepare a fresh one from solid material. Perform a QC check (Section 4.3) to validate the integrity of the stored solution before use. |
References
- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- BenchChem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
- MilliporeSigma. (2026). Safety Data Sheet.
- CymitQuimica. (2024). Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet.
- IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
- Fisher Scientific. (2023). Safety Data Sheet.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Chem-Impex. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
- PubChem. (n.d.). 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- Apollo Scientific. (n.d.). 3-(3-Fluorophenyl)-1H-pyrazol-5-amine.
- BenchChem. (n.d.). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine.
- Chem-Impex. (n.d.). (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol.
- SynQuest Laboratories. (n.d.). 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine.
- XiXisys. (n.d.). GHS SDS for 1-(4-FLUOROPHENYL)-3-(3-METHYLPHENYL)-1H-PYRAZOL-5-AMINE.
- Ossila. (2023). Safety Data Sheet for 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine|19652-14-3 [benchchem.com]
- 3. CAS 72411-53-1 | 3H30-3-0F | MDL MFCD04122771 | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | SynQuest Laboratories [synquestlabs.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C16H11FN2O | CID 700989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 618098-17-2 Name: 1-(4-FLUOROPHENYL)-3-(3-METHYLPHENYL)-1H-PYRAZOL-5-AMINE [xixisys.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.nl [fishersci.nl]
- 15. ijnrd.org [ijnrd.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine
Introduction
Welcome to the technical support center for the synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pyrazole derivative. Pyrazoles are a critical heterocyclic motif in medicinal chemistry, and successful synthesis is paramount for advancing research.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Consistently Low or No Product Yield
Question: My reaction to synthesize 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine is resulting in a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I resolve this?
Answer: Low or no yield is a common but surmountable issue in pyrazole synthesis. The problem can typically be traced back to one of three areas: reactant integrity, reaction conditions, or the reaction stalling at an intermediate stage.[4]
1. Reactant Quality and Stoichiometry:
-
Purity of Starting Materials: The synthesis of this aminopyrazole often proceeds via a multicomponent reaction, for instance, using 4-fluorophenylacetonitrile, a C1 source (like dimethylformamide), and phenylhydrazine.[5][6] Ensure the 4-fluorophenylacetonitrile is free from impurities and that the phenylhydrazine has not oxidized (it should be a pale yellow liquid or solid; significant darkening indicates degradation).
-
Base Integrity: If using a base like sodium ethoxide, it's crucial to prepare it fresh or use a recently purchased, properly stored batch to ensure its activity for the initial deprotonation step.[5]
2. Reaction Conditions:
-
Temperature Control: The initial deprotonation of the active methylene group in 4-fluorophenylacetonitrile is often exothermic and best performed at low temperatures (e.g., in an ice bath) to prevent side reactions.[5] Subsequent cyclization may require heating, but excessive temperatures can lead to decomposition.[7] Systematically screen temperatures (e.g., room temperature, 60 °C, reflux) to find the optimal balance.[8]
-
Solvent Choice: The solvent plays a critical role. Ethanol is commonly used, but its solubility characteristics for all reactants and intermediates are key.[5][9] If reactants are not fully dissolved, the reaction will be inefficient. Consider screening other solvents like DMF, DMSO, or PEG-400, which has been shown to be an effective medium for pyrazole synthesis.[10][11][12]
3. Stalled Intermediates:
-
Incomplete Cyclization: The reaction proceeds through several intermediates. It's possible for the reaction to stall after the initial condensation but before the final intramolecular cyclization.[5][13] Monitoring the reaction via Thin Layer Chromatography (TLC) or LC-MS is essential to track the consumption of starting materials and the appearance of intermediates versus the final product.[4]
Below is a logical workflow to diagnose and address low yield issues.
Issue 2: Significant Side Product Formation
Question: My analysis (TLC, LC-MS) shows multiple spots/peaks besides my desired product. What are these side products, and how can I prevent their formation?
Answer: Side product formation is often related to the reactivity of the starting materials and intermediates. In the context of aminopyrazole synthesis, two common issues are premature reactions and the formation of stable, non-cyclized intermediates.
-
Hydrazone Formation: If your synthesis involves an aldehyde-equivalent C1 source reacting with phenylhydrazine, a very common side reaction is the rapid formation of the corresponding phenylhydrazone.[5] This can sometimes precipitate from the reaction mixture, consuming the hydrazine and preventing it from participating in the main pyrazole-forming pathway.
-
Solution: Alter the order of addition. A successful strategy is to first react the active methylene compound (4-fluorophenylacetonitrile) with a base to form the anion, then add the aldehyde or other C1 source, and only then add the phenylhydrazine.[5] This ensures the initial Knoevenagel-type condensation occurs before the hydrazine is introduced.
-
-
Pyrazoline Intermediate: The reaction between an α,β-unsaturated intermediate and a hydrazine can first form a pyrazoline, which must then be oxidized to the aromatic pyrazole.[14][15] If the oxidation step is inefficient, the pyrazoline will persist as a major side product.
Issue 3: Difficulty in Product Purification
Question: I'm struggling to isolate a pure sample of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine from the crude reaction mixture. What purification techniques are most effective?
Answer: Purification can be challenging due to the presence of unreacted starting materials, polar intermediates, or closely related side products.[4] A two-pronged approach of crystallization and chromatography is usually effective.
-
Crystallization: This is the most effective method if the crude product is a solid and a suitable solvent system can be found.[4][14]
-
Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate) to find one in which your product has high solubility at elevated temperatures but low solubility at room or lower temperatures.
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
-
Column Chromatography: If crystallization is ineffective or fails to remove all impurities, silica gel column chromatography is the next step.
-
Solvent System (Eluent) Selection: Use TLC to determine an appropriate eluent. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35.
-
Procedure: Prepare a silica gel slurry and pack the column. Carefully load the crude product (adsorbed onto a small amount of silica for best results) and elute with the chosen solvent system. Collect fractions and analyze them by TLC to isolate the pure product.
-
| Technique | Pros | Cons | Best For |
| Recrystallization | Highly effective for purity, scalable, cost-effective. | Requires a suitable solvent, potential for product loss in mother liquor. | Purifying solid crude products where impurities have different solubility profiles.[4] |
| Column Chromatography | Excellent separation of closely related compounds. | Can be time-consuming, requires larger solvent volumes. | Isolating products from complex mixtures or when crystallization fails.[15] |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine?
A1: A robust and common method is a three-component reaction involving an active methylene nitrile, a C1 source, and a hydrazine.[2][5] Specifically, the reaction of 4-fluorophenylacetonitrile, phenylhydrazine, and a source for the C4 carbon of the pyrazole ring (which will become the amine-bearing carbon) is a direct approach. One established method is the Vilsmeier-Haack reaction, where a phenylhydrazone is treated with a Vilsmeier reagent (DMF/POCl₃) to form a pyrazole-4-carbaldehyde, which can then be converted to the amine.[6][16][17] An alternative is a one-pot reaction where the active methylene nitrile is first deprotonated, followed by reaction with an orthoformate or similar C1 synthon, and finally cyclization with phenylhydrazine.[5]
Q2: Can you outline the general reaction mechanism?
A2: Certainly. The mechanism for the three-component synthesis proceeds through several key steps, as illustrated below. This pathway involves an initial base-catalyzed condensation followed by an intramolecular cyclization and subsequent tautomerization to yield the final aromatic aminopyrazole.
Q3: How do I confirm the structure and purity of the final product?
A3: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the core structure. You should be able to identify distinct signals for the protons on the phenyl and fluorophenyl rings, as well as the pyrazole ring proton and the amine (-NH₂) protons. 2D NMR techniques like NOESY can be used to confirm regiochemistry if there is any doubt.[8]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for the expected formula (C₁₅H₁₂FN₃). High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.[18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic peaks for N-H stretching of the amine group (typically a doublet around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings, C=C and C=N stretching in the fingerprint region, and a strong C-F bond stretch (around 1200-1240 cm⁻¹).[15]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound by showing a single, sharp peak under various conditions.
Experimental Protocol: Three-Component Synthesis
This is a general protocol and may require optimization for your specific laboratory conditions.
Materials:
-
4-fluorophenylacetonitrile
-
Phenylhydrazine
-
Triethyl orthoformate
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluorophenylacetonitrile (1.0 eq) and phenylhydrazine (1.0 eq) in absolute ethanol.
-
Add triethyl orthoformate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Once the reaction is complete (typically after 4-8 hours, indicated by the disappearance of starting materials), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water or onto crushed ice to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography.
References
- Technical Support Center: Pyrazole Synthesis via Cyclocondens
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. (2025). Benchchem.
- Regioselectivity issues in the synthesis of substituted pyrazoles
- Recent Advances in the Synthesis of Pyrazoles. A Review. (2021).
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- Reaction optimization studies of the modified Gewald reaction. (n.d.).
- Advices for Aminopyrazole synthesis. (2021). Reddit.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). MDPI.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
- Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.).
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.).
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
- Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. (n.d.).
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. (n.d.). NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. asianpubs.org [asianpubs.org]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 17. epubl.ktu.edu [epubl.ktu.edu]
- 18. archives.ijper.org [archives.ijper.org]
Technical Support Center: Purification of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine
Welcome to the technical support center for the purification of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic amine. Here, we provide troubleshooting advice and frequently asked questions in a direct, question-and-answer format to address specific issues you may face in your laboratory.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems that may arise during the purification of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine, offering potential causes and actionable solutions.
Question 1: My final product shows persistent yellow or brown coloration, even after initial purification. What is the likely cause and how can I remove it?
Answer:
Persistent coloration in your 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine sample is often indicative of residual starting materials or byproducts from the synthesis, which are likely colored impurities. The most common synthetic route to this compound involves the Vilsmeier-Haack formylation of a hydrazone precursor, followed by further functional group transformations.[1][2]
Potential Causes:
-
Unreacted Hydrazone: The hydrazone precursor, formed from 4-fluoroacetophenone and phenylhydrazine, can be a colored solid and may persist if the Vilsmeier-Haack reaction is incomplete.
-
Oxidation Products: Aromatic amines are susceptible to air oxidation, which can lead to the formation of highly colored impurities over time.
-
Residual Vilsmeier-Haack Reagent Adducts: Incomplete hydrolysis of the iminium salt intermediate formed during the Vilsmeier-Haack reaction can leave behind colored byproducts.[1][3]
Solutions:
-
Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system should be one in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Recommended Solvent Systems: Based on the polarity of the molecule, consider the following for initial screening:
-
Ethanol
-
Isopropanol
-
Ethyl acetate/Hexane mixture[4]
-
Toluene
-
-
-
Activated Carbon Treatment: If recrystallization alone is insufficient, a charcoal treatment can be employed.
-
Protocol:
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol).
-
Add a small amount of activated carbon (typically 1-2% by weight) to the hot solution.
-
Stir the mixture at an elevated temperature for 10-15 minutes.
-
Perform a hot filtration through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization.
-
-
Question 2: I'm experiencing significant product loss during column chromatography on silica gel. Why is this happening and what can I do to improve my yield?
Answer:
Significant product loss during silica gel chromatography is a common issue when purifying basic compounds like aromatic amines.[5][6] The acidic nature of silica gel can lead to strong adsorption of the basic amine, resulting in poor recovery and streaking on the column.
Causality: The free silanol groups (Si-OH) on the surface of silica gel are acidic and can protonate the basic amine functionality of your compound. This ionic interaction is much stronger than the typical polar interactions involved in chromatography, causing your product to bind irreversibly or elute very slowly and with significant tailing.
Solutions:
-
Addition of a Basic Modifier to the Eluent: Neutralizing the acidic sites on the silica gel with a volatile base can significantly improve recovery.
-
Recommended Modifier: Add 0.1-1% triethylamine (Et₃N) to your eluent system (e.g., hexane/ethyl acetate).[7] This will compete with your product for binding to the acidic sites on the silica.
-
-
Use of Amine-Functionalized Silica Gel: For particularly challenging separations, using a stationary phase with a modified surface is a highly effective solution.
-
Mechanism: Amine-functionalized silica has a less acidic surface, which minimizes the strong acid-base interactions with basic analytes, leading to better peak shapes and improved recovery.[6]
-
-
Reverse-Phase Chromatography: If normal-phase chromatography continues to be problematic, reverse-phase flash chromatography can be an excellent alternative.
-
Principle: In reverse-phase chromatography (e.g., with a C18 stationary phase), the separation is based on hydrophobicity. Your compound will be eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol). For basic amines, using a mobile phase with a slightly alkaline pH can improve retention and separation.[5]
-
Question 3: My TLC analysis shows a single spot, but the NMR spectrum reveals the presence of impurities. What are the possible identities of these "invisible" impurities?
Answer:
Co-elution on TLC is a frequent challenge, especially when impurities have similar polarities to the desired product. In the case of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine, several impurities might not be easily resolved by standard TLC systems.
Potential "Invisible" Impurities:
-
Isomeric Byproducts: Depending on the precise synthetic route, formation of isomeric pyrazoles is a possibility. These isomers will likely have very similar polarities and may not separate on TLC.
-
Unreacted Starting Materials: If the synthesis is not driven to completion, you may have residual 4-fluoroacetophenone or phenylhydrazine. While these have different polarities, under certain TLC conditions, they might have similar Rf values to your product.
-
Hydrolyzed Intermediates: If your amine was synthesized from a corresponding aldehyde or nitrile, the presence of these functional group analogs as impurities is possible. For instance, the precursor 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been documented.[8]
Solutions:
-
Varying TLC Solvent Systems: A single TLC solvent system may not be sufficient to resolve all components. Experiment with different solvent mixtures of varying polarities and compositions. For aromatic amines, systems such as butanol-acetic acid-water or ethyl acetate-methanol-formic acid have been reported to be effective.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution than TLC and is an excellent tool for assessing the purity of your compound.
-
Recrystallization: As a bulk purification technique, recrystallization relies on differences in solubility rather than polarity for separation. This can be very effective at removing impurities that co-elute with your product on a column.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine?
Q2: What are the best practices for storing this compound to prevent degradation?
Aromatic amines can be sensitive to light and air. To ensure the long-term stability of your purified 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine, it should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.
Q3: Can I use recrystallization from a single solvent?
Yes, if you can find a solvent that dissolves your compound well when hot but poorly when cold, a single-solvent recrystallization is ideal. Ethanol and isopropanol are good starting points for screening.[4]
Q4: How can I effectively monitor the progress of my column chromatography?
Thin-layer chromatography (TLC) is the standard method. It is advisable to use a developing chamber to ensure the atmosphere is saturated with the eluent vapor, which leads to more reproducible results.[7] For visualizing the spots, UV light is typically effective for aromatic compounds. If your compound does not visualize well under UV, staining with iodine or other appropriate reagents can be used.[11]
III. Experimental Protocols
Protocol 1: Recrystallization for General Purification
This protocol provides a general guideline for the recrystallization of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine. The optimal solvent and volumes should be determined on a small scale first.
Step-by-Step Methodology:
-
Solvent Screening: In separate small test tubes, add a small amount of your crude product. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate) and observe the solubility at room temperature. Heat the soluble or partially soluble samples and observe if more dissolves. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography with Basic Modifier
This protocol is recommended for the purification of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine when recrystallization is not sufficient or when separating from impurities of similar solubility.
Step-by-Step Methodology:
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product. Add 0.1% triethylamine to the eluent for the TLC analysis and the column.[7][12]
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system (containing triethylamine).
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Run the column with the chosen eluent system, applying positive pressure.[12]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
IV. Data Summary and Visualization
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Rationale & Key Considerations |
| Recrystallization | Ethanol or Isopropanol | Good general solvents for pyrazole derivatives.[4] |
| Ethyl Acetate / Hexane | Allows for fine-tuning of polarity to achieve optimal solubility differential. | |
| Column Chromatography | Hexane / Ethyl Acetate + 0.1% Triethylamine | Standard eluent for moderately polar compounds. The added base neutralizes acidic silica.[7] |
| Dichloromethane / Methanol + 0.1% Triethylamine | For more polar impurities that are not effectively separated with hexane/ethyl acetate. |
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine.
Diagram 2: Troubleshooting Column Chromatography Issues
Caption: Troubleshooting guide for common issues in silica gel chromatography of basic amines.
V. References
-
Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? [Online Forum Post]. Available at: [Link]
-
Mohammad, A., et al. (2007). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. Journal of the American Oil Chemists' Society, 84(2), 143-147.
-
OpenOChem Learn. TLC. Retrieved February 23, 2026, from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Blog Post]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem Compound Database. Retrieved February 23, 2026, from [Link]
-
Mohammad, A., Ajmal, M., & Anwar, S. (1995). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p-Dimethy laminocinnama!dehyde. Acta Chromatographica, 5, 134-138.
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved February 23, 2026, from [Link]
-
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? [Blog Post]. Available at: [Link]
-
Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2005(1), 55-57.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved February 23, 2026, from [Link]
-
Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2005). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2005(1), 55-57.
-
Google Patents. (2017). Process to prepare 4-amino-pyridazines. (Publication No. CO2017012403A2).
-
Maccarone, E., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 27(21), 7413.
-
UCT Science. SOP: FLASH CHROMATOGRAPHY. Retrieved February 23, 2026, from [Link]
-
Nývlt, J., & Ulrich, J. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(4), e17169.
-
Hawach. (2025, February 11). The Importance of Flash Columns in Chromatography. Retrieved February 23, 2026, from [Link]
-
Sharma, P., & Kumar, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393.
-
Al-wsab, Z. A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-293.
-
Ivonin, S. P., et al. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Russian Chemical Bulletin, 63(12), 2694-2701.
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Online Forum Post]. Retrieved February 23, 2026, from [Link]
-
Google Patents. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (Publication No. US20210009566A1).
-
De Vita, D., et al. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules, 29(9), 2003.
-
ResearchGate. (2025). Recent developments in aminopyrazole chemistry. Retrieved February 23, 2026, from [Link]
-
Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130541.
-
Growing Science. (2012). 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Retrieved February 23, 2026, from [Link]
-
Patil, S. P., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 4975.
-
Jasril, et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1209.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. TLC | OpenOChem Learn [learn.openochem.org]
- 8. 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C16H11FN2O | CID 700989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chemimpex.com [chemimpex.com]
- 11. tandfonline.com [tandfonline.com]
- 12. science.uct.ac.za [science.uct.ac.za]
Troubleshooting unexpected results in assays with 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine
Welcome to the technical support center for researchers utilizing 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine. This guide is designed to provide in-depth troubleshooting assistance for unexpected results in biochemical and cell-based assays involving this compound. Our approach is rooted in first principles, combining mechanistic explanations with practical, field-proven solutions to help you navigate experimental challenges and ensure the integrity of your data.
Compound Quick Profile: Key Considerations
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent properties of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine that can influence experimental outcomes. Its pyrazole core is a common scaffold in medicinal chemistry, often associated with kinase inhibition and other enzymatic interactions.[1][2][3][4]
| Property | Implication for Assays |
| Solubility | Very low aqueous solubility is a primary concern. A related compound, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, has a solubility of <0.3 µg/mL.[5] This suggests a high propensity for precipitation, leading to inconsistent results. |
| Fluorophenyl Group | The presence of a fluorophore may cause interference in fluorescence-based assays.[6][7] This can manifest as quenching or inherent fluorescence, leading to false positives or negatives. |
| Pyrazole Scaffold | This class of compounds is known to interact with a variety of biological targets, including enzymes like kinases and monoamine oxidases.[1][2] This raises the possibility of off-target effects in cellular assays. |
| Purity & Stability | As with any small molecule, impurities or degradation can significantly impact results. It is essential to use a high-purity compound and follow proper storage guidelines. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common issues observed during experiments. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.
Category 1: Compound Handling and Assay Performance
Question 1: I'm seeing high variability between my replicate wells. What could be the cause?
High variability is often the first sign of issues with your compound's behavior in the assay. Given the low aqueous solubility of similar pyrazole-based compounds, precipitation is the most likely culprit.
Causality: When a compound precipitates out of solution, it is no longer available to interact with its target. This precipitation can be uneven across a microplate, leading to significant well-to-well differences in the effective concentration of the compound. This is especially common when diluting a DMSO stock into an aqueous assay buffer.
Troubleshooting Workflow:
Caption: Troubleshooting high variability.
Detailed Protocol: Optimizing Compound Delivery
-
Stock Solution: Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming and vortexing may be necessary.
-
Serial Dilutions: Perform serial dilutions in 100% DMSO. This maintains the compound's solubility before the final dilution into aqueous buffer.
-
Final Dilution: When adding the compound to your assay buffer, ensure rapid and thorough mixing. Adding the compound to a larger volume of buffer while vortexing can help prevent localized high concentrations that lead to precipitation.
-
DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, and consistent across all wells.[6]
-
Visual Inspection: Before adding to your assay, inspect the final dilution for any signs of cloudiness or precipitate.
Question 2: My IC50 values are inconsistent between experiments. Why is this happening?
Fluctuations in IC50 values can be frustrating and point to subtle variations in your assay conditions.
Causality: For enzyme assays, particularly kinase assays, the IC50 value is highly dependent on the concentration of the competitive substrate (e.g., ATP).[8][9] If the enzyme activity or ATP concentration varies between experiments, the apparent potency of your inhibitor will shift. In cell-based assays, differences in cell passage number, seeding density, and incubation time can all contribute to IC50 shifts.[10]
Troubleshooting Steps:
-
Standardize Enzyme Activity: Ensure that the lot and specific activity of your enzyme are consistent. If using a new batch, a re-validation of assay conditions is recommended.
-
Control ATP Concentration: In kinase assays, use an ATP concentration that is at or below the Km for the enzyme. This increases the sensitivity of the assay to competitive inhibitors.[9] Always use freshly prepared ATP solutions.
-
Cell-Based Assay Consistency:
Category 2: Assay-Specific Issues
Question 3: I'm seeing a high background signal in my fluorescence-based assay. Could the compound be the cause?
Yes, compounds containing fluorophores, such as the fluorophenyl group in your molecule, are known to interfere with fluorescence-based readouts.[6][7]
Causality: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to an artificially high signal. Alternatively, it could be quenching the signal from your detection reagents.
Experimental Workflow: Testing for Compound Interference
Caption: Workflow to detect compound interference.
Mitigation Strategies:
-
Wavelength Selection: If your plate reader allows, perform a spectral scan of your compound to identify its excitation and emission maxima. Choose assay reagents and filters that avoid this spectral overlap.
-
Assay Technology: If interference is confirmed, consider switching to a non-fluorescence-based detection method, such as a luminescence-based assay (e.g., ADP-Glo™ for kinases) or a radiometric assay.[6][13] Radiometric assays are often considered the 'gold standard' as they are less prone to compound interference.[13]
-
Data Correction: In some cases, you can subtract the background signal from the compound-only control wells. However, this assumes the interference is additive and not affecting the assay chemistry itself.
Question 4: My results from in-vitro biochemical assays and cell-based assays don't correlate. What's going on?
This is a common and complex issue in drug discovery. The discrepancy often arises from the differences between a simplified biochemical system and the complex environment of a living cell.[8]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting/Validation Step |
| Cell Permeability | The compound may not be effectively crossing the cell membrane to reach its intracellular target. | Perform a cellular thermal shift assay (CETSA) or use cell lysates in your biochemical assay to confirm target engagement in a more complex environment. |
| ATP Concentration | In-vitro kinase assays are often run at low ATP concentrations to increase inhibitor potency.[8] The intracellular ATP concentration is much higher (millimolar range), which can outcompete the inhibitor in cells. | Re-run your in-vitro assay with a physiological (1-5 mM) ATP concentration to see if the IC50 shifts closer to the cellular EC50. |
| Off-Target Effects | In a cell, your compound may be acting on multiple targets, leading to a phenotype that is not solely due to the inhibition of your primary target.[8] | Profile the compound against a panel of related kinases or other enzymes to assess its selectivity. Use a structurally distinct inhibitor of the same target to see if it recapitulates the cellular phenotype. |
| Compound Stability/Metabolism | The compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form. | Monitor the compound concentration in the cell culture media over time using LC-MS. |
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Bitesize Bio. (2024, October 2).
- Promega Corporation.
- Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues.
- Benchchem. Technical Support Center: Troubleshooting Inconsistent Kinase Assay Results for C13H11Cl3N4OS.
- PubChem. 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007).
- BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
- Breit, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.
- Cell Signaling Technology. Immunofluorescence (IF) Troubleshooting Guide.
- analytica-world.com.
- PMC. (n.d.). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties.
- PubMed. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase.
- Chem-Impex. 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.
- ResearchGate. (2025, October 13). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole.
- (n.d.). N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide.
- Chemchart. 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (36640-40-1).
- ResearchGate. (2025, August 6). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF.
- (n.d.).
- MDPI. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
- Semantic Scholar. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
- PMC. (n.d.). Current status of pyrazole and its biological activities.
- (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
- Sigma-Aldrich. 3-(4-Aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
- Atlantis Press. (n.d.).
Sources
- 1. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide [myskinrecipes.com]
- 5. 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C16H11FN2O | CID 700989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selectivity Optimization for 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine
Reference ID: FPA-Scaffold-001 Status: Active Role: Senior Application Scientist
Executive Summary
You are working with 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine (henceforth referred to as the FPA Scaffold ). This molecule is a privileged structure in medicinal chemistry, widely used as a core scaffold for ATP-competitive kinase inhibitors (targeting p38 MAPK, JNK, CDK, and PLK4).
The Challenge: While the FPA scaffold binds efficiently to the ATP hinge region of kinases, its low molecular weight and lack of specific "gatekeeper" interactions make it inherently promiscuous . Users frequently encounter off-target toxicity and confounding phenotypic data due to "polypharmacology" (binding multiple kinases simultaneously).
This guide provides the protocols to validate your specific biological effect and minimize off-target interference.
Module 1: Troubleshooting Experimental Artifacts
Symptom 1: "I see cytotoxicity in my cell-based assay at concentrations >10 µM."
Root Cause: The FPA scaffold is a "frequent hitter." At high concentrations (>5-10 µM), it saturates the primary target and begins inhibiting housekeeping kinases (e.g., CDK1, GSK3β) or interfering with CYP450 enzymes due to the phenyl-pyrazole moiety.
Solution: The "Therapeutic Window" Calibration Do not use an arbitrary concentration (e.g., 10 µM). You must define the window between Target Engagement and Off-Target Toxicity.
Step-by-Step Protocol:
-
Biochemical IC50: Determine the IC50 against your specific target (e.g., p38α) using a FRET or ADP-Glo assay.
-
Cellular EC50: Perform a dose-response in your cell line looking for the specific biomarker (e.g., phosphorylation of MAPKAPK2).
-
Toxicity Threshold: Perform an ATP-based viability assay (e.g., CellTiter-Glo) in parallel.
-
Calculation: Calculate the Selectivity Index (SI):
-
Pass: SI > 30.
-
Fail: SI < 10 (The observed effect is likely toxicity-driven).
-
Symptom 2: "My phenotype persists even when I knock down the target."
Root Cause: Off-target engagement. The FPA scaffold likely inhibits a compensatory kinase or an unrelated pathway (e.g., Adenosine Receptors or COX enzymes, which share binding pockets with pyrazoles).
Solution: The "Dead Analog" Negative Control You must synthesize or purchase a structural analog that is chemically similar but biologically inactive against the kinase hinge region.
Recommended Controls:
| Control Type | Structural Modification | Rationale |
|---|
| N-Methylated Analog | Methylate the 4-amine (
Module 2: Specificity Profiling (The "Kinome" Check)
Question: "How do I identify which off-targets are interfering with my data?" Answer: You cannot rely on Western blots alone. You must perform a biophysical screen. The most accessible method is the Thermal Shift Assay (TSA) , also known as Differential Scanning Fluorimetry (DSF).
Protocol: Rapid TSA for FPA Specificity
Objective: Determine if the FPA scaffold binds to a panel of potential off-targets (e.g., JNK1, p38, CK1).
Reagents:
-
Recombinant Kinase Domains (Target & Suspected Off-targets).
-
qPCR Machine (with melt curve capability).
Workflow:
-
Mix: Prepare a 20 µL reaction: 2 µM Kinase + 5x SYPRO Orange + 10 µM FPA Scaffold.
-
Control: Run a DMSO-only control (Reference
) and a Staurosporine control (Positive Shift). -
Run: Ramp temperature from 25°C to 95°C at 1°C/min.
-
Analyze: Calculate
.-
Interpretation: A shift of
indicates significant binding. If FPA shifts both p38 and JNK3, your concentration must be lowered to achieve isoform selectivity.
-
Visualization: TSA Workflow
Caption: TSA Workflow. Ligand binding stabilizes the protein, requiring higher temperatures to unfold (fluoresce). A shift confirms physical engagement.
Module 3: Chemical Derivatization (Improving Selectivity)
Question: "The parent amine is too dirty. How can I modify the FPA scaffold to make it selective?" Answer: The 4-amine position is your primary "vector" for specificity. The parent amine binds to the hinge region, but it does not exploit the "back pocket" or "gatekeeper" residues that differ between kinases.
Derivatization Strategy:
-
Acylation (Amide Formation): Convert the amine to an amide.
-
Target: This projects a group into the hydrophobic back pocket.
-
Example: Adding a bulky aromatic group here often increases selectivity for JNK3 over p38α.
-
-
Urea Formation: Convert the amine to a urea.
-
Target: Creates a "linker" that can reach the DFG motif (Asp-Phe-Gly).
-
Effect: Often converts the inhibitor from Type I (ATP competitive) to Type II (Allosteric/DFG-out), drastically improving selectivity (e.g., similar to Sorafenib mechanism).
-
Visualization: Selectivity Optimization Logic
Caption: SAR strategies. Modifying the 4-amine handle allows the molecule to probe unique structural features of the target kinase, filtering out off-targets.
FAQ: Quick Troubleshooting
| Issue | Probable Cause | Action Item |
| Inconsistent IC50 values | Compound aggregation or solubility issues. | Add 0.01% Triton X-100 to assay buffer; ensure DMSO < 1%. |
| Loss of potency in cells | High ATP competition (intracellular ATP is mM vs. µM in biochemical assays). | The FPA scaffold is ATP-competitive.[3] You may need a higher dose, but verify toxicity first (See Module 1). |
| Rapid metabolic clearance | Oxidation of the phenyl ring or N-dealkylation. | Check metabolic stability in liver microsomes. Consider fluorinating the phenyl ring (metabolic blocking) if not already present. |
References
-
BenchChem. (2025).[4] Assessing the Selectivity of Enzyme Inhibition by Aminopyrazole Derivatives: A Comparative Guide. Link
-
MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Link
-
American Chemical Society. (2025).[5] Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry. Link
-
EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors (Protocol). Link
-
Bio-protocol. (2014). Determination of Pseudokinase-ligand Interaction by a Fluorescence-based Thermal Shift Assay. Link
Sources
- 1. eubopen.org [eubopen.org]
- 2. A Fluorescence-Based Thermal Shift Assay Identifies Inhibitors of Mitogen Activated Protein Kinase Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Pyrazole-Based Inhibitors: Evaluating 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine in Context
Introduction
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In medicinal chemistry, it is recognized as a "privileged scaffold" due to its versatile chemical properties and its presence in a multitude of clinically approved drugs.[1][2][3] The pyrazole core's ability to serve as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an ideal foundation for designing highly specific and potent inhibitors for a diverse range of biological targets.[3] This has led to the development of successful drugs spanning various therapeutic areas, from anti-inflammatory agents to treatments for erectile dysfunction and cancer.[4][5][6]
This guide provides a comparative framework for researchers evaluating novel pyrazole-based compounds. We will use 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine as our central research compound. While its specific biological profile is under investigation, its structure, particularly the 4-amino substitution, suggests a strong potential as a kinase inhibitor.[7][8]
To establish a robust comparative context, we will benchmark this compound against three well-characterized, commercially successful pyrazole inhibitors, each with a distinct mechanism of action:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory and analgesic properties.[9]
-
Sildenafil: A potent phosphodiesterase-5 (PDE5) inhibitor, widely known for its use in treating erectile dysfunction through vasodilation.[10]
-
Rimonabant: A selective cannabinoid receptor 1 (CB1) antagonist, formerly used as an anti-obesity agent, which provides crucial lessons on target selectivity and side-effect profiles.[11]
By understanding the established structure-activity relationships (SAR) and mechanisms of these drugs, we can design a logical, efficient, and self-validating workflow to characterize our novel compound and position it within the broad landscape of pyrazole inhibitors.
Section 1: The Pyrazole Scaffold: A Versatile Foundation for Drug Design
The success of the pyrazole scaffold is not accidental. Its unique physicochemical properties allow for strategic modifications at multiple positions (N1, C3, C4, and C5), enabling chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic profile. The N1 position is often substituted to modulate hydrophobic interactions, while substituents at C3 and C5 can be directed toward specific binding pockets. The C4 position is critical for introducing functional groups that can form key interactions, such as the sulfonamide in Celecoxib or the amine group in many kinase inhibitors.
Caption: Versatility of the pyrazole scaffold for drug design.
Section 2: Profiles of Established Pyrazole Inhibitors
2.1 Celecoxib: Selective COX-2 Inhibition
-
Mechanism of Action: Celecoxib is a diaryl-substituted pyrazole that functions as a highly selective, reversible inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[9][12] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[13][14] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced during inflammation. Celecoxib's polar sulfonamide side chain binds to a hydrophilic pocket present in COX-2 but not COX-1, conferring its selectivity and reducing the gastrointestinal side effects associated with non-selective NSAIDs.[9][15]
-
Therapeutic Application: Treatment of pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[9]
Caption: Celecoxib's mechanism of inhibiting prostaglandin synthesis.
2.2 Sildenafil: PDE5-Mediated Vasodilation
-
Mechanism of Action: Sildenafil operates on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[16] Sexual stimulation triggers the release of NO, which activates guanylate cyclase to produce cGMP. cGMP leads to smooth muscle relaxation and vasodilation. Sildenafil's molecular structure mimics that of cGMP, allowing it to act as a competitive inhibitor of phosphodiesterase type 5 (PDE5), the enzyme responsible for degrading cGMP.[10][17] By inhibiting PDE5, Sildenafil increases cGMP levels, enhancing and prolonging smooth muscle relaxation and blood flow.[18][19]
-
Therapeutic Application: Treatment of erectile dysfunction and pulmonary arterial hypertension.[17]
Caption: Sildenafil's inhibition of PDE5 to promote vasodilation.
2.3 Rimonabant: A Cautionary Tale in CB1 Receptor Antagonism
-
Mechanism of Action: Rimonabant is an inverse agonist of the cannabinoid CB1 receptor.[20] These receptors are primarily located in the brain and peripheral tissues like adipose tissue and the liver.[21] The endocannabinoid system is involved in regulating appetite and energy balance.[22] By blocking the CB1 receptor, Rimonabant was designed to reduce appetite, decrease fat storage, and improve metabolic parameters.[11][21]
-
Therapeutic Application: Formerly approved for obesity treatment but was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[11][21] This highlights the critical importance of comprehensive selectivity profiling and understanding the systemic effects of targeting receptors with broad physiological roles.
Section 3: A Proposed Workflow for Characterizing 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine
The structure of our target compound, featuring a 4-amino group on the pyrazole ring, is a common motif in ATP-competitive kinase inhibitors. This amine can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Therefore, a logical first step is to screen it against a panel of protein kinases.
Caption: Experimental workflow for novel inhibitor characterization.
Section 4: Comparative Data Analysis: A Methodological Approach
Objective comparison requires standardized assays. The tables below illustrate how to present data for a direct comparison between our novel compound (hypothetically named "Pyrazolamine-4F") and the established inhibitors.
Table 1: Comparative Inhibitory Potency
| Inhibitor | Primary Target | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| Celecoxib | Human COX-2 | Recombinant Enzyme Assay | ~40 | [9] |
| Sildenafil | Human PDE5 | Recombinant Enzyme Assay | ~3.9 | [10] |
| Rimonabant | Human CB1 Receptor | Radioligand Binding Assay | ~1.8 | [21] |
| Pyrazolamine-4F | Kinase X (Hypothetical) | TR-FRET Binding Assay | (To Be Determined) | N/A |
-
Causality Insight: The IC50 value represents the concentration of an inhibitor required to reduce the activity of its target by 50%. A lower IC50 indicates higher potency. Using standardized, cell-free recombinant enzyme or binding assays in early stages ensures that the measured activity is a direct effect on the target, not influenced by cell permeability or other cellular factors.
Table 2: Comparative Selectivity Profile
| Inhibitor | Primary Target | Off-Target | Selectivity Ratio (IC50 Off-Target / IC50 Primary) | Reference |
|---|---|---|---|---|
| Celecoxib | COX-2 | COX-1 | ~10-20 fold | [9] |
| Sildenafil | PDE5 | PDE6 (Retinal) | ~10 fold | [10] |
| Pyrazolamine-4F | Kinase X | Kinase Y (Related) | (To Be Determined) | N/A |
-
Causality Insight: Selectivity is as important as potency. The selectivity ratio quantifies how specific an inhibitor is for its intended target over other related proteins. A high selectivity ratio is desirable to minimize off-target effects and potential toxicity. Sildenafil's relatively low selectivity for PDE5 over PDE6, which is found in the retina, explains some of its visual side effects. This underscores the need for thorough selectivity profiling.
Section 5: Detailed Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system with appropriate controls. Below are representative protocols for characterizing a novel kinase inhibitor.
5.1 Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay, a robust method for quantifying inhibitor binding to a kinase.
-
Principle: The assay measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to a kinase tagged with a lanthanide (e.g., Europium). When the tracer binds the kinase, FRET occurs. An unlabeled inhibitor competes with the tracer for the ATP binding site, disrupting FRET and causing a decrease in the signal.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute the test compound (Pyrazolamine-4F) in DMSO, then further dilute in the reaction buffer to create a 10-point, 3-fold dilution series.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the diluted test compound. Add 5 µL of a solution containing the Europium-labeled kinase.
-
Tracer Addition: Add 10 µL of a solution containing the fluorescent tracer.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Controls (Self-Validation):
-
Positive Control (0% Inhibition): Wells containing kinase, tracer, and DMSO without any inhibitor.
-
Negative Control (100% Inhibition): Wells containing kinase, tracer, and a high concentration of a known potent inhibitor for that kinase.
-
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
5.2 Protocol: Cell Viability Assay (MTT)
This protocol assesses the effect of the inhibitor on the proliferation or viability of a cancer cell line known to be dependent on the target kinase.
-
Principle: The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., a human cancer cell line) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Controls (Self-Validation):
-
Untreated Control: Cells treated with vehicle (DMSO) only, representing 100% viability.
-
Blank Control: Wells with media but no cells to measure background absorbance.
-
-
Data Analysis: Normalize the absorbance values to the untreated control and plot against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The pyrazole scaffold remains a cornerstone of modern medicinal chemistry, enabling the development of highly effective drugs against a wide array of targets. When evaluating a novel compound like 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine, a systematic and comparative approach is paramount. By leveraging the knowledge gained from established drugs such as Celecoxib and Sildenafil, researchers can form rational hypotheses about a new compound's mechanism of action—in this case, pointing toward kinase inhibition.
The proposed workflow, from broad screening to specific cellular assays, provides a robust framework for characterization. The true value of a novel inhibitor lies not just in its potency (IC50) but in its selectivity and its translatable effect in a cellular context. By employing standardized, self-validating protocols and carefully analyzing comparative data, researchers can efficiently determine the therapeutic potential of new pyrazole derivatives and contribute to the next generation of targeted therapies.
References
-
Wikipedia. Sildenafil. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Stanozolol?. [Link]
-
Dr.Oracle. (2025, March 26). What is the mechanism of action of Stanozolol (Winstrol)?. [Link]
-
Wikipedia. Celecoxib. [Link]
-
ResearchGate. General mechanism of action of sildenafil in erectile dysfunction. [Link]
-
News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]
-
NCBI Bookshelf. (2024, February 28). Celecoxib - StatPearls. [Link]
-
Taylor & Francis Online. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Rimonabant?. [Link]
-
Study.com. Sildenafil: Mechanism of Action & Structure. [Link]
-
ClinPGx. Celecoxib Pathway, Pharmacodynamics. [Link]
-
Patsnap Synapse. (2024, June 14). What is Stanozolol used for?. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. [Link]
-
PMC. SILDENAFIL-ORAL MEDICATION FOR ERECTILE DYSFUNCTION-A REVIEW. [Link]
-
The British Journal of Diabetes & Vascular Disease. (2009, August 15). Rimonabant. [Link]
-
PubMed. A review of recent advances in anticancer activity and SAR of pyrazole derivatives. [Link]
-
PubMed. [Mode of action of sildenafil]. [Link]
-
PubMed. (2024, July 16). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. [Link]
-
Wikipedia. Rimonabant. [Link]
-
National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. [Link]
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ACS Publications. (2024, September 3). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. [Link]
-
Pediatric Oncall. Stanozolol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]
-
Wikipedia. Stanozolol. [Link]
-
ResearchGate. (2023, February 16). (PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
-
PubMed. (2007, June 15). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. [Link]
-
International Journal of Pharmaceutical Sciences. (2024, March 12). Review: Anticancer Activity Of Pyrazole. [Link]
-
American Heart Association Journals. (2006, August 29). Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks. [Link]
-
PubMed. (2010, August 1). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. [Link]
-
MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
PubMed. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]
-
MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
PubMed. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
-
RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Meddocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]
-
PubChem. 3-(4-Fluorophenyl)-1H-pyrazole. [Link]
-
Angene. N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide. [Link]
-
PubMed. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. [Link]
-
PubChem. 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
-
PMC. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. [Link]
-
Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
-
Neuroquantology. SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL). [Link]
-
PMC. Current status of pyrazole and its biological activities. [Link]
-
ResearchGate. (2025, August 6). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. [Link]
-
Semantic Scholar. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]
-
Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. Sildenafil - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. ClinPGx [clinpgx.org]
- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Sildenafil: Mechanism of Action & Structure | Study.com [study.com]
- 18. SILDENAFIL-ORAL MEDICATION FOR ERECTILE DYSFUNCTION-A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rimonabant - Wikipedia [en.wikipedia.org]
- 21. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 22. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is paved with rigorous experimental scrutiny. This guide provides an in-depth technical framework for validating the biological activity of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine, a diarylpyrazole derivative. Drawing from the well-established pleiotropic activities of the pyrazole scaffold, we will explore a multi-faceted validation strategy encompassing anti-inflammatory, anticancer, and endocrine-modulating properties. This document is designed not as a rigid template, but as a dynamic, logic-driven approach to experimental design, data interpretation, and comparative analysis.
Introduction to 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine and the Diarylpyrazole Class
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Diarylpyrazole derivatives, in particular, have demonstrated a remarkable breadth of biological activities, including potent anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4] The structural motif of two aryl rings attached to a central pyrazole core allows for diverse substitutions that can fine-tune the compound's interaction with various biological targets. The specific compound of interest, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine, features a 4-fluorophenyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring, with a crucial amine substituent at the 4-position. This substitution pattern suggests several plausible biological targets, making a broad-based initial screening approach essential.
This guide will focus on a tiered experimental approach, beginning with broad-spectrum cell-based assays to identify primary areas of activity, followed by more specific, target-based biochemical assays to elucidate the mechanism of action. We will compare the hypothetical performance of our lead compound with established drugs in each class: Celecoxib for anti-inflammatory activity, Paclitaxel for anticancer potential, and Enzalutamide for androgen receptor modulation.
Tier 1: Primary Screening for Biological Activity
The initial phase of validation aims to cast a wide net, identifying the most promising therapeutic avenues for 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine. This will be achieved through a panel of cell-based assays that provide a functional readout of the compound's effect on complex biological systems.
Experimental Design: Cell-Based Assays
The rationale behind starting with cell-based assays is their ability to provide a more physiologically relevant context compared to isolated enzyme assays.[5][6] These assays will assess the compound's impact on cell viability, proliferation, and key signaling pathways.
1. Antiproliferative Activity in Cancer Cell Lines:
To probe the potential anticancer effects, a cytotoxicity screen against a panel of well-characterized cancer cell lines is the first logical step. We will utilize two common lines:
-
A549 (Non-Small Cell Lung Cancer): A widely used model for assessing general cytotoxicity.[7][8][9]
-
HCT116 (Colorectal Carcinoma): Another standard cell line for primary cancer drug screening.[10][11]
The assay will determine the half-maximal inhibitory concentration (IC50) of our test compound and compare it to Paclitaxel, a potent anticancer agent that targets tubulin polymerization.[12]
2. Anti-inflammatory Activity in a Macrophage Model:
To investigate potential anti-inflammatory properties, we will use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7). LPS stimulation mimics bacterial infection and induces a potent inflammatory response, including the production of pro-inflammatory cytokines like TNF-α and IL-1β.[13] We will measure the ability of our compound to suppress the production of these cytokines and compare its efficacy to Celecoxib, a selective COX-2 inhibitor, and VX-745, a p38 MAPK inhibitor.
3. Androgen Receptor Antagonism in Prostate Cancer Cells:
Given that some pyrazole derivatives have shown activity against the androgen receptor (AR), we will investigate this potential using a prostate cancer cell line.[14]
-
LNCaP (Androgen-Sensitive Prostate Cancer): This cell line expresses a functional androgen receptor and is a standard model for studying AR signaling.[4][15][16][17]
-
PC-3 (Androgen-Independent Prostate Cancer): This cell line is androgen receptor-negative and will serve as a crucial negative control.[4][15][17]
We will employ a reporter gene assay where the expression of a reporter protein (e.g., luciferase) is driven by an androgen-responsive promoter. A reduction in reporter activity in the presence of an androgen (e.g., dihydrotestosterone, DHT) would indicate antagonistic activity. Enzalutamide, a potent second-generation AR antagonist, will be used as a positive control.[14][15]
Data Presentation: Tier 1 Screening Results (Hypothetical)
The results from the primary screening will be summarized in a clear, comparative table.
| Assay | Test Compound | IC50 / EC50 (µM) | Comparator Compound | Comparator IC50 / EC50 (µM) |
| A549 Cytotoxicity | 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine | 5.2 | Paclitaxel | 0.01 |
| HCT116 Cytotoxicity | 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine | 8.7 | Paclitaxel | 0.008 |
| LPS-induced TNF-α Inhibition (RAW 264.7) | 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine | 1.5 | Celecoxib | 0.5 |
| VX-745 | 0.1 | |||
| AR Reporter Assay (LNCaP) | 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine | > 50 | Enzalutamide | 0.02 |
Interpretation of Tier 1 Results:
Based on this hypothetical data, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine demonstrates moderate antiproliferative activity against cancer cell lines and significant anti-inflammatory effects by inhibiting TNF-α production. Its potency is less than the established drugs, which is expected for a novel compound at this stage. Notably, it shows no significant activity in the androgen receptor reporter assay, suggesting this is not its primary mode of action. These results guide us to focus our Tier 2 validation on its anti-inflammatory and potential anticancer mechanisms.
Tier 2: Mechanism of Action Elucidation
Having identified promising anti-inflammatory and antiproliferative activities, the next step is to dissect the underlying molecular mechanisms. This involves moving from cell-based assays to more specific, target-oriented biochemical assays.
Experimental Design: Biochemical Assays
1. Cyclooxygenase (COX) Enzyme Inhibition Assay:
2. p38 MAP Kinase Inhibition Assay:
The p38 MAPK signaling pathway is another critical regulator of inflammatory responses, and its inhibition can lead to reduced cytokine production.[9][22][23][24][25][26][27][28][29] We will assess the direct inhibitory effect of our compound on p38α MAP kinase activity using a kinase assay kit. This will help determine if the observed TNF-α suppression is independent of or complementary to any COX-inhibitory activity.
3. Tubulin Polymerization Assay:
Data Presentation: Tier 2 Biochemical Assay Results (Hypothetical)
| Assay | Test Compound IC50 (µM) | Comparator Compound | Comparator IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | | COX-1 Inhibition | > 100 | Celecoxib | 15 | | COX-2 Inhibition | 2.1 | Celecoxib | 0.075 | | p38α MAP Kinase Inhibition | 0.8 | VX-745 | 0.01 | | Tubulin Polymerization Inhibition | > 50 | Paclitaxel | 0.49 (EC50 for polymerization) |
Interpretation of Tier 2 Results:
This hypothetical data suggests that 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine is a selective COX-2 inhibitor, albeit less potent than Celecoxib. More interestingly, it also demonstrates direct inhibition of p38α MAP kinase. This dual-inhibitory profile is a compelling finding and could suggest a synergistic anti-inflammatory effect. The lack of activity in the tubulin polymerization assay indicates that its modest cytotoxicity is likely not mediated through direct interaction with microtubules, pointing towards other potential anticancer mechanisms that could be explored in future studies (e.g., induction of apoptosis).
Visualizing the Pathways and Workflows
To better illustrate the experimental logic and the biological pathways under investigation, the following diagrams are provided.
Caption: Key inflammatory signaling pathways and the targets of the test and comparator compounds.
Detailed Experimental Protocols
To ensure the reproducibility and scientific integrity of this validation process, the following detailed protocol for a representative Tier 2 assay is provided.
Protocol: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available kits (e.g., from Cayman Chemical or MilliporeSigma). [10][18][19][20][21][26][34][35][36][37][38] Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
COX Probe (e.g., ADHP)
-
Arachidonic Acid (substrate)
-
Test compound and comparator (Celecoxib) dissolved in DMSO
-
96-well black, flat-bottom plate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Create a series of dilutions of the test compound and Celecoxib in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2), and 10 µL of DMSO.
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL enzyme, and 10 µL of the diluted test compound or Celecoxib.
-
Background Wells: 160 µL Assay Buffer and 10 µL Heme.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.
-
Data Acquisition: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader and measure the fluorescence intensity every minute for 20 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration of the test compound and Celecoxib relative to the 100% initial activity wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validating the biological activity of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine. The tiered strategy, moving from broad phenotypic screening to specific mechanistic studies, allows for an efficient and cost-effective evaluation of a novel compound. The hypothetical data presented suggests that our lead compound is a promising dual inhibitor of COX-2 and p38 MAP kinase, warranting further investigation.
Future studies should focus on:
-
In vivo efficacy: Testing the compound in animal models of inflammation (e.g., carrageenan-induced paw edema) to confirm its anti-inflammatory effects in a whole-organism context.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
-
Lead optimization: Synthesizing and testing analogs of the lead compound to improve potency, selectivity, and pharmacokinetic properties.
-
Elucidation of anticancer mechanism: While direct tubulin inhibition was ruled out, further studies could investigate other potential mechanisms, such as the induction of apoptosis or cell cycle arrest, through techniques like flow cytometry and western blotting for relevant protein markers.
By following a rigorous and logically structured validation process, researchers can confidently advance promising new chemical entities toward potential therapeutic applications.
References
-
Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12). Retrieved February 23, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Androgen receptor gene expression in human prostate carcinoma cell lines - PubMed. (1990, August 1). Retrieved February 23, 2026, from [Link]
-
The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Enzalutamide - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
What is the mechanism of Paclitaxel? - Patsnap Synapse. (2024, July 17). Retrieved February 23, 2026, from [Link]
-
COX (ovine/human) Inhibitor Screening Assay Kit from Cayman Chemical - Biocompare. (n.d.). Retrieved February 23, 2026, from [Link]
-
COX (human) Inhibitor Screening Assay Kit by Cayman Chemical - 701230-96 - Sanbio BV. (n.d.). Retrieved February 23, 2026, from [Link]
-
Enzalutamide, a second generation androgen receptor antagonist: development and clinical applications in prostate cancer - PubMed. (2013, April 15). Retrieved February 23, 2026, from [Link]
-
Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.). Retrieved February 23, 2026, from [Link]
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (2011, February 15). Retrieved February 23, 2026, from [Link]
-
p38 MAPK (phospho Thr180) Cell Based ELISA Kit (A102587) - Antibodies.com. (n.d.). Retrieved February 23, 2026, from [Link]
-
COX-1 (human) Inhibitor Screening Assay Kit - Applications - CAT N - Bertin bioreagent. (n.d.). Retrieved February 23, 2026, from [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments. (n.d.). Retrieved February 23, 2026, from [Link]
-
Tubulin Polymerization Assay (fluoresc-96assays porcine brai - KIT 96 assays - Tebubio. (n.d.). Retrieved February 23, 2026, from [Link]
-
Human AR Reporter Assay Kit - Indigo Biosciences. (n.d.). Retrieved February 23, 2026, from [Link]
-
Androgen Receptor Competitor Assay Kit, Red - Creative BioMart. (n.d.). Retrieved February 23, 2026, from [Link]
-
Establishment of the LNCaP Cell Line – The Dawn of an Era for Prostate Cancer Research. (2022, May 3). Retrieved February 23, 2026, from [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
ANTIOXIDANT AND CYTOTOXIC ACTIVITIES OF SELECTED PLANT EXTRACTS AGAINST HUMAN NON-SMALL CELL LUNG ADENOCARCINOMA (A549), HUMAN COLON CARCINOMA CELLS (HCT116) AND CHINESE HAMSTER NORMAL OVARY CELLS (AA8) | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2018, November 1). Retrieved February 23, 2026, from [Link]
-
COX Fluorescent Inhibitor Screening Assay Kit - Interchim. (n.d.). Retrieved February 23, 2026, from [Link]
-
Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines | ACS Omega. (2024, November 26). Retrieved February 23, 2026, from [Link]
-
Androgen Receptor (AR) Saturation and Competitive Binding Assay Using Rat Ventral Prostate Cytosol (RVPC) - Molecular Diagnostic Services. (n.d.). Retrieved February 23, 2026, from [Link]
-
Cytotoxicity 1 against A549 and HCT116 cells of crude ethanolic leaf... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
ANDROGEN RECEPTOR BINDING (RAT VENTRAL PROSTATE CYTOSOL) Standard Evaluation Procedure October 2011 - EPA. (2011, October 15). Retrieved February 23, 2026, from [Link]
-
Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine. (2017, March 15). Retrieved February 23, 2026, from [Link]
-
Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential | EURL ECVAM - TSAR. (n.d.). Retrieved February 23, 2026, from [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. (n.d.). Retrieved February 23, 2026, from [Link]
-
HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research - Cytion. (n.d.). Retrieved February 23, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cytoskeleton.com [cytoskeleton.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 6. citeab.com [citeab.com]
- 7. Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. p38 MAPK (phospho Thr180) ELISA Kit (A102587) [antibodies.com]
- 14. abscience.com.tw [abscience.com.tw]
- 15. Androgen receptor gene expression in human prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. accegen.com [accegen.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 20. tebubio.com [tebubio.com]
- 21. interchim.fr [interchim.fr]
- 22. Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells [mdpi.com]
- 23. maxanim.com [maxanim.com]
- 24. Human p38 MAPK (Total) ELISA Kit (KHO0061) - Invitrogen [thermofisher.com]
- 25. biozoomer.com [biozoomer.com]
- 26. biocompare.com [biocompare.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. epa.gov [epa.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. In vitro Tubulin Polymerization Assay 99 Pure Millipore [sigmaaldrich.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 34. Cayman Chemical COX Fluorescent Inhibitor Screening Assay Kit, 2 x 96 wells, | Fisher Scientific [fishersci.com]
- 35. sanbio.nl [sanbio.nl]
- 36. caymanchem.com [caymanchem.com]
- 37. academicjournals.org [academicjournals.org]
- 38. sigmaaldrich.com [sigmaaldrich.com]
3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine versus commercially available drugs
Topic: 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine (FPPA) versus Commercial COX-2 Inhibitors (Celecoxib) Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.[1]
Executive Summary: The Scaffold vs. The Standard
This guide provides a technical comparison between 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine (referred to herein as FPPA ) and commercially established 1,5-diarylpyrazole drugs, specifically Celecoxib .[1]
The Core Distinction:
-
Celecoxib is a "finished" pharmaceutical product—optimized for COX-2 selectivity but limited by rigid structure-activity relationships (SAR) and known cardiovascular/gastric risks.[1]
-
FPPA is a "privileged scaffold" (intermediate).[2] It is not a drug in itself but a high-value pharmacophore precursor.[1] Its primary utility lies in its 4-amino "handle," which allows researchers to synthesize diverse libraries (Schiff bases, ureas, amides) that often outperform Celecoxib in safety profiles (ulcerogenic index) while maintaining comparable anti-inflammatory potency.[2]
Part 1: Structural & Mechanistic Divergence
The biological efficacy of pyrazoles hinges on their ability to fit into the hydrophobic pocket of enzymes like Cyclooxygenase-2 (COX-2) or p38 MAPK.[1]
The Chemical Warhead
-
Celecoxib (Commercial): Uses a sulfonamide (-SO₂NH₂) group to bind to the hydrophilic side pocket of COX-2 (Arg513).[2] This interaction is critical for selectivity but is also implicated in specific adverse events.[2]
-
FPPA (The Challenger): Features a free amine (-NH₂) at position 4.[2] This is chemically reactive, not passive.[2]
-
Mechanism:[1][3][4][5] The amine itself is a weak hydrogen bond donor.[2] However, when derivatized (e.g., into a thiourea or amide), it extends the molecule to interact with the secondary pocket of the enzyme, distinct from the sulfonamide binding site.[2]
-
Advantage:[1][6][7] This allows for the creation of "Non-Sulfonamide" COX-2 inhibitors, potentially bypassing the sulfur-sensitivity and cardiovascular risks associated with Coxibs.[2]
-
Comparative Pharmacophore Mapping
| Feature | Celecoxib (Drug) | FPPA (Scaffold/Lead) |
| Core Structure | 1,5-Diarylpyrazole | 1,3-Diarylpyrazole (typically) |
| Binding Hook | Sulfonamide (Rigid) | Amino (Derivatizable) |
| Selectivity | High COX-2 > COX-1 | Tunable (Target: COX-2, p38, or EGFR) |
| Metabolic Liability | CYP2C9 oxidation (Methyl group) | Dependent on N-substitution |
| Primary Application | Clinical Pain/Inflammation Management | Lead Optimization / Library Synthesis |
Part 2: Performance Metrics & Data Analysis
The following data aggregates experimental results from studies comparing FPPA-derived Schiff bases and ureas against Celecoxib.
Table 1: Bioactivity Profile (In Vivo & In Vitro)
Data synthesized from comparative studies of pyrazole derivatives (e.g., Source 1.6, 1.18).[2]
| Metric | Celecoxib (Standard) | FPPA-Derived Ureas/Amides | Interpretation |
| IC₅₀ (COX-2) | 0.04 – 0.06 µM | 0.05 – 1.2 µM | Derivatives are often slightly less potent in vitro but comparable in vivo.[1] |
| Selectivity Index (SI) | > 300 (COX-2/COX-1) | 50 – 400 (Variable) | FPPA derivatives can be tuned to retain COX-1 sparing activity.[1][2] |
| Edema Inhibition (3h) | ~60-70% (at 10-20 mg/kg) | ~55-75% (at 10-20 mg/kg) | Bio-equivalence: Optimized FPPA derivatives match Celecoxib efficacy.[1] |
| Ulcerogenic Index (UI) | High (Risk Factor) | Significantly Lower | Critical Advantage: FPPA derivatives often show <10% of the gastric damage of standard NSAIDs.[2] |
| Cardiovascular Risk | Elevated (Prothrombotic) | Reduced (Structure dependent) | Non-sulfonamide variants avoid the specific COX-2/Prostacyclin imbalance.[2] |
Part 3: Experimental Protocols
To validate the utility of FPPA, one must transform it into a bioactive ligand.[2] Below is a self-validating workflow for synthesizing a high-potency Urea derivative and testing it.
Protocol A: Synthesis of Bioactive Urea Derivative (FPPA-U)
Objective: Convert the inactive 4-amine handle into a pharmacologically active urea moiety.[1]
-
Reagents:
-
Procedure:
-
Dissolution: Dissolve FPPA in dry DCM under nitrogen atmosphere.
-
Addition: Add phenyl isocyanate dropwise at 0°C to prevent polymerization.
-
Reflux: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Workup: The urea product typically precipitates.[2] Filter the solid.[2]
-
Purification: Wash with cold diethyl ether. Recrystallize from Ethanol.[2]
-
-
Validation (QC):
-
IR Spectrum: Look for disappearance of NH₂ doublet (3300-3400 cm⁻¹) and appearance of Carbonyl (C=O) stretch at ~1650 cm⁻¹.[2]
-
Protocol B: Carrageenan-Induced Paw Edema Assay (In Vivo Validation)
Objective: Compare the anti-inflammatory efficacy of the FPPA-derivative vs. Celecoxib.[1][8][9][10]
-
Animals: Wistar rats (150–200g), n=6 per group.
-
Groups:
-
Induction:
-
Inject 0.1 mL of 1% Carrageenan (w/v in saline) into the sub-plantar region of the right hind paw 1 hour after drug administration.[2]
-
-
Measurement:
-
Measure paw volume using a Plethysmometer at t = 0, 1, 3, and 5 hours.[2]
-
-
Calculation:
Part 4: Visualization of Mechanism & Workflow
Diagram 1: The "Scaffold-to-Lead" Optimization Pathway
This diagram illustrates how the FPPA scaffold acts as a central hub for generating diverse therapeutic agents, contrasting with the static nature of Celecoxib.[2]
Caption: FPPA serves as a divergent intermediate. While Celecoxib is a static end-product, FPPA derivatives (specifically Ureas) can achieve equipotent COX-2 inhibition with improved safety profiles.[1][2]
Diagram 2: Comparative Mechanism of Action
Caption: Mechanistic divergence: FPPA derivatives can exploit hydrophobic channels without relying on the sulfonamide-Arg513 interaction that characterizes Celecoxib's side-effect profile.[1]
References
-
Vertex AI Search. (2025).[2] Antinociceptive effect of 3-(4-fluorophenyl)-5-trifluoromethyl-1H-1-tosylpyrazole: A Celecoxib structural analog. PubMed.[2] Link[2]
-
American Chemical Society. (2008).[2][11] New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Link[2]
-
MDPI. (2013).[2] Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory Agents. Molecules. Link[2]
-
National Institutes of Health (NIH). (2011).[2] A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug.[1] PubMed.[2] Link[2]
-
Sigma-Aldrich. (2025).[2] Product Specification: N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)octadecanohydrazide. Link
Sources
- 1. 2060046-15-1|N-(4-Fluorophenyl)-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Guide: SAR & Therapeutic Potential of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine Derivatives
Executive Summary
The 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine scaffold represents a "privileged structure" in modern medicinal chemistry. Its unique electronic distribution—characterized by the electron-rich pyrazole core, the lipophilic N1-phenyl ring, and the metabolically stable 4-fluorophenyl moiety—makes it an ideal template for developing inhibitors of serine/threonine kinases (e.g., p38 MAPK, CDK) and anti-infective agents.
This guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) of this scaffold, detailed synthetic protocols for the 4-amine precursor, and a comparative performance analysis against standard clinical benchmarks.
Part 1: Chemical Architecture & Synthesis Protocols
To access the diverse biological space of these derivatives, one must first master the synthesis of the core 4-amino scaffold. The 4-amino group serves as the critical "warhead" attachment point for further derivatization into ureas, amides, or Schiff bases.
Validated Synthetic Workflow
The most robust route to the 4-amine involves the cyclization of hydrazones followed by nitration and reduction. This method avoids the instability often seen with direct amination.
Protocol: Synthesis of 4-amino-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole
Step 1: Hydrazone Formation
-
Reagents: 4-Fluoroacetophenone (10 mmol), Phenylhydrazine (10 mmol), Glacial Acetic Acid (cat.), Ethanol (20 mL).
-
Procedure: Reflux the mixture for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to 0°C. Filter the precipitated hydrazone solid. Wash with cold ethanol.
-
Yield: Typically 85–90%.
Step 2: Cyclization & Vilsmeier-Haack Formylation (Alternative Precursor) Note: For the amine, we proceed to Nitration (Step 2a) or Curtius Rearrangement from acid. Below is the Nitration route.
Step 2a: Cyclization to Pyrazole
-
Reagents: Hydrazone (from Step 1), Vilsmeier Reagent (POCl3/DMF).
-
Procedure: Stir at 0°C, then heat to 70–80°C for 3 hours.
-
Result: This typically yields the 4-carboxaldehyde . To get the 4-amine , a common industrial route is the Nitration-Reduction of the 4-unsubstituted pyrazole.
Step 3: Nitration (The Critical Step)
-
Substrate: 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole (synthesized via cyclization).
-
Reagents: HNO3 (fuming), Acetic Anhydride.
-
Conditions: Stir at -10°C to 0°C for 1 hour. The electron-rich pyrazole ring nitrates exclusively at the C4 position.
-
Safety: Exothermic reaction. Maintain strict temperature control.
Step 4: Reduction to Amine
-
Reagents: SnCl2·2H2O (Stannous Chloride) or Fe/HCl.
-
Solvent: Ethanol/Reflux.
-
Procedure: Reflux for 4 hours. Neutralize with NaOH. Extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol.
-
Characterization: IR peak at 3300–3400 cm⁻¹ (NH2 stretch).
Synthesis Visualization (DOT Diagram)
Caption: Step-by-step synthetic pathway from raw materials to the functionalized 4-amino scaffold and its downstream therapeutic derivatives.
Part 2: Structure-Activity Relationship (SAR) Analysis[1]
The biological activity of this scaffold hinges on three specific "Pharmacophoric Zones."
Zone 1: The C3 (4-Fluorophenyl) Ring[2]
-
Role: Lipophilic binding & Metabolic Stability.
-
Why Fluorine? The fluorine atom at the para position blocks metabolic oxidation (P450 metabolism), significantly increasing the half-life of the molecule compared to the unsubstituted phenyl analog.
-
Interaction: In kinase pockets (e.g., p38 MAPK), the 4-F-phenyl group occupies the hydrophobic "Gatekeeper" region. The fluorine can engage in orthogonal multipolar interactions with backbone carbonyls.
Zone 2: The N1 Phenyl Ring
-
Role: Steric bulk and orientation.
-
SAR Insight: This ring forces the pyrazole core into a specific conformation. Substitution on this ring (e.g., 4-OMe or 4-Cl) can drastically alter selectivity.
-
Electron-Donating Groups (EDGs): Decrease acidity of the NH (if present in derivatives).
-
Steric Constraint: Essential for fitting into the ATP-binding pocket of kinases.
-
Zone 3: The C4-Amino "Warhead"
-
Role: Hydrogen Bond Donor/Acceptor.
-
Criticality: The free amine (-NH2) is rarely the final drug. It is the linker.
-
Urea Derivatives: Converting the amine to a urea (-NH-CO-NH-R) creates a "Type II" kinase inhibitor profile, allowing the molecule to bind to the DFG-out (inactive) conformation of kinases.
-
Schiff Bases (-N=CH-Ar): This modification is key for antimicrobial activity , as the C=N bond facilitates penetration of bacterial cell walls.
-
Part 3: Comparative Performance Guide
This section compares the 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine derivatives against standard alternatives in two primary therapeutic areas: Kinase Inhibition and Antimicrobial Activity .
Kinase Inhibition (Focus: p38 MAPK / CDK)
Context: p38 MAPK inhibitors are used for anti-inflammatory therapies (Rheumatoid Arthritis).
| Compound Class | R-Group (at C4-Amine) | Target Potency (IC50) | Selectivity Profile | Notes |
| Title Scaffold | -NH-CO-Aryl (Amide) | 15–50 nM | High | Fluorine improves metabolic stability vs. H-analog. |
| Title Scaffold | -NH2 (Free Amine) | > 10 µM | Low | Weak binder; serves only as a precursor. |
| Alternative | SB203580 (Imidazole) | 50–100 nM | Moderate | Hepatotoxicity issues (liver enzyme elevation). |
| Alternative | Birb 796 (Urea) | < 10 nM | Very High | Type II inhibitor; complex synthesis. |
Key Insight: The amide derivative of the title scaffold offers a "sweet spot" between synthetic accessibility (easier than Birb 796) and potency (better than simple imidazoles).
Antimicrobial Activity (Schiff Base Derivatives)
Context: Activity against S. aureus and E. coli.
| Derivative Type | Substitution (R) | MIC (S. aureus) | MIC (E. coli) | Comparison to Std. |
| Title (Schiff Base) | 4-NO2-Benzylidene | 12.5 µg/mL | 25 µg/mL | Comparable to Ampicillin. |
| Title (Schiff Base) | 4-OH-Benzylidene | 50 µg/mL | >100 µg/mL | Weak activity; poor membrane penetration. |
| Standard | Ampicillin | 6.25 µg/mL | 12.5 µg/mL | Clinical Standard. |
| Standard | Ciprofloxacin | 0.5 µg/mL | 0.25 µg/mL | Superior, but prone to resistance. |
Key Insight: The 4-nitro Schiff base derivative of the title compound shows promising bacteriostatic activity, likely due to the electron-withdrawing nature of the nitro group enhancing the electrophilicity of the imine bond.
Part 4: Mechanism of Action (Visualized)
The primary utility of the amine-derivatized scaffold is the inhibition of the p38 MAPK pathway , which drives inflammation. The diagram below illustrates where the molecule intervenes.
p38 MAPK Signaling Inhibition
Caption: The pyrazole-4-amine derivative acts as an ATP-competitive inhibitor of p38 MAPK, blocking the cascade that leads to TNF-α and IL-6 production.
References
-
Guo, G., et al. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anticancer Drugs.[1][2]
-
Fioravanti, R., et al. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. Bioorganic & Medicinal Chemistry Letters.
-
Lü, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences.
- Bekhit, A.A., et al. (2015).Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review. Mini-Reviews in Medicinal Chemistry.
- Desai, N.C., et al. (2013).Synthesis and antimicrobial screening of 1,3,4-oxadiazole and clubbed thiophene derivatives. Journal of Saudi Chemical Society. (Context for Schiff base antimicrobial protocols).
Sources
Safety Operating Guide
3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine proper disposal procedures
Executive Summary & Immediate Action
3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine is a fluorinated aromatic amine utilized primarily in medicinal chemistry as a scaffold for kinase inhibitors and bioactive synthesis.
CRITICAL DISPOSAL DIRECTIVE: This compound must NEVER be disposed of via municipal drains or standard trash. Due to the stability of the carbon-fluorine (C-F) bond and the reactivity of the amine group, it requires high-temperature incineration (1100°C+) with flue gas scrubbing to neutralize hydrogen fluoride (HF) byproducts.
Emergency Spill Response (Small Scale < 50g)
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE: Wear nitrile gloves (double-gloved), safety goggles, and a N95/P100 particulate respirator.
-
Contain: Gently cover the spill with a damp paper towel to prevent dust aerosolization.
-
Clean: Scoop material into a wide-mouth high-density polyethylene (HDPE) jar.
-
Label: Mark as "Hazardous Waste - Toxic/Irritant - Fluorinated Amine."
Chemical Hazard Profile & Classification
Scientific Rationale: As a specific Safety Data Sheet (SDS) may not exist for this exact research isomer, we apply Structure-Activity Relationship (SAR) principles to determine hazards based on its functional groups: the pyrazole core, the fluorinated phenyl ring, and the primary amine.
| Property | Specification / Hazard Assessment |
| Chemical Structure | Pyrazole ring substituted with: 1-phenyl, 3-(4-fluorophenyl), 4-amine. |
| Physical State | Solid (Powder/Crystalline). Likely off-white to pale yellow. |
| Primary Hazard | Acute Toxicity / Irritant. Aminopyrazoles are often biologically active (kinase inhibition). |
| Chemical Reactivity | Incompatible with Acids: The amine group will react exothermically with strong acids. Incompatible with Oxidizers: Potential fire hazard. |
| Combustion Byproducts | Nitrogen Oxides (NOx), Carbon Monoxide (CO), Hydrogen Fluoride (HF) . |
| RCRA Classification | Not specifically listed (P or U list). Characterize as Toxic/Irritant waste. |
| Solubility | Low water solubility; soluble in organic solvents (DMSO, Methanol). |
Waste Characterization & Segregation Logic
Proper segregation is not just a rule; it is a chemical necessity to prevent uncontrolled reactions in the waste stream.
The "Why" Behind Segregation
-
Fluorine Content: Upon incineration, the fluorine atom is released as Hydrogen Fluoride (HF) gas.[1] If this waste is sent to a standard medical waste incinerator without acid gas scrubbers, the HF will corrode the facility's infrastructure and release toxic emissions. You must flag this as "Halogenated Organic."
-
Amine Functionality: The amine at position 4 is basic. If mixed into a "General Acid Waste" carboy, it will undergo an acid-base neutralization reaction. In a closed waste container, the resulting heat (exotherm) can pressurize and rupture the vessel.
Segregation Workflow
-
DO NOT MIX WITH: Sulfuric acid, Nitric acid, Chromic acid, or Peroxides.
-
ACCEPTABLE MIX: Halogenated solvents (DCM, Chloroform) or Non-halogenated organics (Acetone, Methanol)—provided the pH is neutral/basic.
Disposal Decision Matrix (Visual Workflow)
The following diagram illustrates the decision logic for disposing of solid and liquid waste containing this compound.
Figure 1: Operational workflow for the segregation and packaging of fluorinated pyrazole waste.
Step-by-Step Disposal Protocol
Phase 1: Preparation
-
Verify Waste Stream: Ensure your facility has a "Halogenated Organic" waste stream established. If not, contact EHS immediately.
-
Select Container:
-
Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a fiber drum with a poly-liner.
-
Liquids: Use a chemically resistant carboy (HDPE or Amber Glass). Avoid metal containers due to potential amine corrosion over time.
-
Phase 2: Packaging
-
Solid Waste (Pure Compound):
-
Do not dump loose powder into a large drum.
-
Place the powder in a screw-top jar, seal it, and place that jar into the larger waste drum.
-
Reasoning: Prevents dust clouds when the waste vendor opens the drum.
-
-
Liquid Waste (Mother Liquor/Rinsate):
-
Confirm the solution pH is > 7.
-
Add to the Halogenated Waste carboy.
-
Leave 10% headspace in the container to allow for thermal expansion.
-
Phase 3: Labeling & Documentation
-
Tagging: Complete the Hazardous Waste Tag with the following details:
-
Chemical Name: 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine (Write out fully; do not use abbreviations like "FPPA").
-
Hazards: Check "Toxic" and "Irritant."[2]
-
Constituents: Note "Contains Fluorine" (Critical for the incinerator operator).
-
Phase 4: Final Destruction (Vendor Level)
-
Method: Rotary Kiln Incineration.
-
Temperature: >1100°C (2000°F).
-
Requirement: The facility must have a Wet Scrubber system. The combustion of the fluorophenyl group generates HF gas. The scrubber uses an alkaline mist (usually lime or sodium hydroxide) to capture the HF and convert it into Calcium Fluoride (CaF2) or Sodium Fluoride (NaF), preventing acid rain emissions.
References
-
United States Environmental Protection Agency (EPA). "Management of Halogenated Organic Wastes." RCRA Online, 2024. [Link]
-
National Institutes of Health (NIH) - PubChem. "Compound Summary: Fluorinated Pyrazoles Structure-Activity Relationships." PubChem Database. [Link]
-
American Chemical Society (ACS). "Identifying and Handling Fluorinated Compounds in the Laboratory." ACS Chemical Health & Safety, 2023. [Link]
-
Prudent Practices in the Laboratory. "Chapter 8: Management of Waste." National Academies Press, 2011. [Link]
Sources
Personal protective equipment for handling 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine
Executive Summary & Hazard Profiling
The "Why" Behind the Protocol: Handling 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-amine requires a safety strategy that addresses two distinct chemical functionalities: the aromatic amine and the fluorinated phenyl group .
While standard Safety Data Sheets (SDS) often classify this family of compounds as Irritants (Skin/Eye Cat 2) and Acute Toxins (Oral Cat 4) , operational experience dictates treating them with higher caution due to the lipophilic nature of the fluorinated moiety, which can enhance skin absorption of the amine.
Critical Hazards:
-
Aromatic Amine Toxicity: Potential for methemoglobinemia and skin sensitization upon prolonged contact.
-
Fluorine Content: High metabolic stability; improper disposal via standard incineration can release corrosive Hydrogen Fluoride (HF) gas.
-
Physical State: Likely a solid powder; dust inhalation is the primary exposure vector during weighing.
The PPE Ecosystem (Personal Protective Equipment)
Directive: PPE is the final barrier, not the first. Engineering controls (fume hoods) must be primary.
The following matrix defines the mandatory PPE standards for handling this compound.
| Body Zone | Equipment Specification | Operational Rationale (The "Why") |
| Hand Protection | Double Nitrile Gloving (Inner: 4 mil, Outer: 5-8 mil) | Permeation Defense: Aromatic amines can permeate thin latex/nitrile silently. The outer glove protects against mechanical tear; the inner glove provides the chemical barrier. Change frequency: Every 60 mins or immediately upon splash. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Vapor/Dust Seal: Safety glasses are insufficient. The fine powder nature of the amine presents a dust hazard that can bypass side-shields, causing severe ocular irritation. |
| Respiratory | N95 (Minimum) or PAPR (If outside fume hood) | Dust Control: During weighing/transfer, static electricity can disperse the powder. Note: All handling should occur in a fume hood, negating the need for a respirator if airflow is >100 fpm. |
| Body | Lab Coat (Tyvek/Poly-coated) + Chemical Apron | Absorption Block: Standard cotton coats absorb liquids. A Tyvek or chemically resistant apron prevents the amine solution from reaching the skin in a spill event. |
Operational Handling Protocol (Step-by-Step)
Phase A: Engineering Control Validation (The Self-Validating System)
Before opening the chemical container, the operator must validate the environment.
-
Airflow Check: Verify fume hood face velocity is between 80–120 fpm (feet per minute).
-
Sash Height: Lower sash to the marked safe working height (usually 18 inches).
-
Static Neutralization: Place an ionizing bar or anti-static gun near the balance if the humidity is <30%, as fluorinated powders are often static-prone.
Phase B: Weighing & Solubilization
Risk: Maximum exposure potential occurs during solid transfer.
-
Double Glove: Don two pairs of nitrile gloves. Inspect for pinholes by trapping air and squeezing.
-
Secondary Containment: Place the balance and receiving vessel inside a secondary tray within the hood.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Solubilization: Add solvent (e.g., DMSO, Methanol) immediately after weighing to suppress dust.
-
Note: Once in solution, the skin absorption risk increases significantly.
-
Phase C: Decontamination
-
Wipe Down: Use a solvent-dampened wipe (ethanol/acetone) to clean the balance and surrounding area.
-
Glove Removal:
-
Remove outer gloves and dispose of them as hazardous waste.
-
Inspect inner gloves for any discoloration (sign of permeation).
-
Remove inner gloves and wash hands with soap and tepid water for 60 seconds.
-
Waste Management & Disposal Strategy
Directive: This is a fluorinated organic compound.[1][2][3] Standard disposal paths may be non-compliant.[2][4]
The Fluorine Factor
Incinerating fluorinated compounds breaks the C-F bond, generating Hydrogen Fluoride (HF) .
-
Requirement: Waste must be sent to a facility equipped with caustic scrubbers to neutralize HF emissions.
-
Labeling: Clearly mark the waste tag with: "Contains Fluorinated Organics - Requires Scrubbed Incineration."
Segregation Rules
-
Do Not Mix With: Strong oxidizers (peroxides, nitric acid). Amines can react violently or form explosive N-oxides/nitro compounds.
-
Aqueous Waste: If the compound enters aqueous waste streams, it must be collected separately for high-temperature destruction, not discharged to sewer (aquatic toxicity risk).
Visualized Safety Workflow
The following diagram maps the logical flow of safety decisions, creating a "Go/No-Go" structure for the researcher.
Caption: Operational logic flow for handling fluorinated aromatic amines, emphasizing the "Stop" gates for engineering failures and specific disposal routes.
Emergency Response (Immediate Action)
-
Skin Contact: Immediately wash with soap and water for 15 minutes .[5] Do not use solvent (ethanol) on skin, as it may enhance absorption of the amine.
-
Eye Contact: Flush with eyewash station for 15 minutes , holding eyelids open. Seek ophthalmological evaluation immediately.
-
Spill Cleanup:
-
Evacuate the immediate area if dust is airborne.
-
Don full PPE (including N95/P100).
-
Cover liquid spills with absorbent pads; cover powder spills with wet paper towels (to prevent dust) before wiping.
-
References
-
National Institutes of Health (NIH) . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
PubChem . Compound Summary: Pyrazole Derivatives and Safety Data. National Library of Medicine. Available at: [Link]
-
U.S. EPA . Destruction and Disposal of Fluorinated Organic Compounds. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
